Technical Documentation Center

4-(Benzylamino)benzohydrazide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(Benzylamino)benzohydrazide
  • CAS: 326019-93-6

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of 4-(Benzylamino)benzohydrazide from 4-aminobenzohydrazide

Abstract This technical guide provides an in-depth exploration of the synthetic pathways for producing 4-(Benzylamino)benzohydrazide, a key intermediate with significant potential in medicinal chemistry and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways for producing 4-(Benzylamino)benzohydrazide, a key intermediate with significant potential in medicinal chemistry and drug development. The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the available synthetic strategies, focusing on the underlying chemical principles, practical experimental protocols, and robust analytical characterization. Two primary, effective, and reproducible methods are detailed: a two-step reductive amination and a direct N-alkylation. This guide emphasizes the rationale behind experimental choices, ensuring both scientific integrity and practical applicability.

Introduction: The Significance of 4-(Benzylamino)benzohydrazide

Benzohydrazide derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1] The introduction of a benzylamino moiety at the 4-position of the benzohydrazide scaffold can significantly modulate the molecule's steric and electronic properties, potentially leading to enhanced biological activity or novel pharmacological profiles. 4-(Benzylamino)benzohydrazide (C₁₄H₁₅N₃O, Molar Mass: 241.29 g/mol ) serves as a versatile building block for the synthesis of more complex bioactive molecules.[2] This guide will provide a detailed technical overview of its synthesis from the readily available precursor, 4-aminobenzohydrazide.

Synthetic Strategies: A Comparative Analysis

The synthesis of 4-(Benzylamino)benzohydrazide from 4-aminobenzohydrazide can be effectively achieved through two principal synthetic routes:

  • Reductive Amination: A two-step process involving the initial formation of a Schiff base (hydrazone) intermediate by the condensation of 4-aminobenzohydrazide with benzaldehyde, followed by the selective reduction of the imine bond.[3]

  • Direct N-Alkylation: A one-step nucleophilic substitution reaction where the amino group of 4-aminobenzohydrazide directly attacks benzyl chloride.[4]

The choice between these methods will depend on factors such as available reagents, desired purity, and scalability. Reductive amination often offers higher selectivity and avoids the potential for over-alkylation, which can be a challenge in direct alkylation.[3]

Experimental Protocols

Method 1: Reductive Amination

This method proceeds in two distinct steps: the formation of the Schiff base intermediate, (E)-N'-(benzylidene)-4-aminobenzohydrazide, followed by its reduction to the target compound.

The initial step involves the acid-catalyzed condensation of 4-aminobenzohydrazide with benzaldehyde.[2]

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Aminobenzohydrazide151.171.51 g0.01
Benzaldehyde106.121.06 g (1.02 mL)0.01
Ethanol46.0730 mL-
Concentrated HCl36.462-3 drops-

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.51 g (0.01 mol) of 4-aminobenzohydrazide in 30 mL of ethanol.

  • To this solution, add 1.06 g (0.01 mol) of benzaldehyde.

  • Add 2-3 drops of concentrated hydrochloric acid to catalyze the reaction.[2]

  • Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the Schiff base product often precipitates out of the solution.

  • Collect the precipitate by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven at 50-60 °C.

The C=N bond of the Schiff base is selectively reduced using a mild reducing agent like sodium borohydride.[5][6]

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
(E)-N'-(benzylidene)-4-aminobenzohydrazide239.282.39 g0.01
Methanol32.0450 mL-
Sodium Borohydride (NaBH₄)37.830.57 g0.015

Procedure:

  • Suspend 2.39 g (0.01 mol) of the synthesized Schiff base in 50 mL of methanol in a 250 mL round-bottom flask equipped with a magnetic stirrer and an ice bath.

  • Cool the suspension to 0-5 °C in the ice bath.

  • Slowly add 0.57 g (0.015 mol) of sodium borohydride in small portions over 30 minutes, ensuring the temperature remains below 10 °C.[6]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of 50 mL of distilled water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-(Benzylamino)benzohydrazide.

Method 2: Direct N-Alkylation

This method involves the direct reaction of 4-aminobenzohydrazide with benzyl chloride in the presence of a base to neutralize the HCl generated during the reaction.[4]

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Aminobenzohydrazide151.173.02 g0.02
Benzyl Chloride126.581.27 g (1.15 mL)0.01
Sodium Bicarbonate (NaHCO₃)84.011.05 g0.0125
Ethanol46.0750 mL-
Water18.0210 mL-

Procedure:

  • In a 250 mL three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, add 3.02 g (0.02 mol) of 4-aminobenzohydrazide, 1.05 g (0.0125 mol) of sodium bicarbonate, and 10 mL of water.[4] An excess of the amine is used to minimize the formation of the dialkylated product.

  • Heat the mixture to 80-90 °C with vigorous stirring.

  • Slowly add 1.27 g (0.01 mol) of benzyl chloride from the dropping funnel over a period of 1 hour.

  • After the addition is complete, continue to heat the reaction mixture at 90-95 °C for an additional 3-4 hours.

  • Allow the mixture to cool to room temperature.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Separate the organic layer and wash it with a saturated salt solution.[4]

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • The excess 4-aminobenzohydrazide can be removed by recrystallization from a suitable solvent.

Characterization of the Final Product

The synthesized 4-(Benzylamino)benzohydrazide should be characterized using standard analytical techniques to confirm its identity and purity.

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Expected characteristic peaks include N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the hydrazide (around 1640-1660 cm⁻¹), and aromatic C-H stretching (around 3000-3100 cm⁻¹).[7]

  • ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The spectrum should show characteristic signals for the aromatic protons, the benzylic CH₂ protons, and the N-H protons. The integration of these signals should correspond to the number of protons in the molecule.[7]

  • ¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: The spectrum will confirm the carbon framework of the molecule, with distinct signals for the aromatic carbons, the benzylic carbon, and the carbonyl carbon.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized compound.

Visualization of Synthetic Pathways

Reductive Amination Workflow

reductive_amination_workflow cluster_step1 Step 1: Schiff Base Formation cluster_step2 Step 2: Reduction start1 Dissolve 4-aminobenzohydrazide in ethanol add_benzaldehyde Add benzaldehyde start1->add_benzaldehyde add_catalyst Add catalytic HCl add_benzaldehyde->add_catalyst react1 Stir at room temperature (4-6 hours) add_catalyst->react1 filter_wash Filter and wash with cold ethanol react1->filter_wash dry1 Dry the Schiff base filter_wash->dry1 start2 Suspend Schiff base in methanol dry1->start2 Intermediate cool Cool to 0-5 °C start2->cool add_nabh4 Add NaBH₄ portion-wise cool->add_nabh4 react2 Stir at room temperature (2-3 hours) add_nabh4->react2 quench Quench with water react2->quench concentrate Remove methanol quench->concentrate extract Extract with ethyl acetate concentrate->extract dry_concentrate Dry and concentrate extract->dry_concentrate purify Recrystallize dry_concentrate->purify final_product 4-(Benzylamino)benzohydrazide purify->final_product

Caption: Experimental workflow for the reductive amination synthesis.

N-Alkylation Reaction Mechanism

n_alkylation_mechanism cluster_reactants Reactants cluster_products Products amine 4-Aminobenzohydrazide (Nucleophile) transition_state Transition State amine->transition_state Nucleophilic attack benzyl_chloride Benzyl Chloride (Electrophile) benzyl_chloride->transition_state product 4-(Benzylamino)benzohydrazide hcl HCl base Base (NaHCO₃) Neutralizes HCl hcl->base transition_state->product C-N bond formation transition_state->hcl Loss of Cl⁻ and H⁺

Caption: Mechanism of direct N-alkylation.

Conclusion

This guide has detailed two robust and effective methods for the synthesis of 4-(Benzylamino)benzohydrazide from 4-aminobenzohydrazide. The reductive amination pathway offers a high degree of control and is often preferred for achieving high purity. The direct N-alkylation method provides a more direct, one-pot approach, though it may require more careful control to avoid side reactions. The choice of synthetic route will ultimately be determined by the specific requirements of the research, including scale, available resources, and desired purity of the final product. The protocols and insights provided herein are intended to serve as a valuable resource for scientists engaged in the synthesis of novel benzohydrazide derivatives for various applications in drug discovery and materials science.

References

  • Alizadeh, M., Kariminik, A., & Akbari, A. (2021). Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities. Avicenna Journal of Clinical Microbiology and Infection.
  • Benita Sherine, H., et al. (2015). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 7(12), 70-84.
  • Der Pharma Chemica. (2015).
  • Gondru, R., et al. (2019). Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. Journal of Chemistry.
  • International Journal of Applied Research. (2015).
  • Organic Syntheses. (n.d.). Benzylaniline.
  • Indian Academy of Sciences. (2024).
  • BenchChem. (2025). A Comparative Guide to the Synthetic Pathways of N'-Benzoyl-N'-benzylbenzohydrazide.
  • BenchChem. (2025). An In-depth Technical Guide on the Reductive Amination Synthesis of 4-Isopropylbenzylamine.
  • Cui, C., Meng, Q., & Wang, Y. (2009). N′-[4-(Dimethylamino)benzylidene]benzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2472.
  • Ngassa, F. N., & Stenfor, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • Fun, H.-K., et al. (2008). 4-Chloro-N′-[(Z)-4-(dimethylamino)benzylidene]benzohydrazide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1594.
  • The Royal Society of Chemistry. (n.d.).
  • Google Patents. (n.d.).
  • Master Organic Chemistry. (2017).
  • Organic Chemistry Portal. (n.d.).
  • Scribd. (n.d.).
  • MDPI. (2025). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride.
  • Kelley, S. P., et al. (2020). 4-(Dimethylamino)benzohydrazide.
  • ResearchGate. (2009). N′-[4-(Dimethylamino)benzylidene]benzohydrazide.

Sources

Exploratory

An In-depth Technical Guide to 4-(Benzylamino)benzohydrazide: Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals Introduction Benzohydrazide and its derivatives are a class of organic compounds that have garnered significant attention in the field of medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzohydrazide and its derivatives are a class of organic compounds that have garnered significant attention in the field of medicinal chemistry. Their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties, make them attractive scaffolds for drug design and development.[1][2] This guide focuses on a specific derivative, 4-(Benzylamino)benzohydrazide, providing a comprehensive overview of its chemical properties, a plausible synthetic route, and a detailed approach to its structural elucidation using modern analytical techniques. Understanding these fundamental aspects is crucial for its potential application in pharmaceutical research.

The core structure of 4-(Benzylamino)benzohydrazide, featuring a hydrazide moiety, a secondary amine linkage, and two aromatic rings, presents a unique combination of functional groups that can participate in various chemical interactions. This guide will delve into the intricacies of its structure and how its chemical properties can be characterized, providing a solid foundation for further investigation and application.

Chemical Properties of 4-(Benzylamino)benzohydrazide

PropertyValue/InformationSource
Molecular Formula C₁₄H₁₅N₃O[3]
Molecular Weight 241.29 g/mol [3]
Appearance Expected to be a crystalline solid at room temperature.Inferred from similar benzohydrazide structures.
Solubility Likely soluble in polar organic solvents such as ethanol, methanol, and DMSO.Inferred from the polarity of the functional groups.
Melting Point Expected to have a relatively high melting point due to hydrogen bonding capabilities.Inferred from the presence of N-H and C=O groups.

Synthesis and Purification

A plausible and efficient method for the synthesis of 4-(Benzylamino)benzohydrazide involves a two-step process starting from 4-aminobenzoic acid. The first step is the esterification of the carboxylic acid, followed by hydrazinolysis of the resulting ester, and finally, a nucleophilic substitution reaction to introduce the benzyl group.

Proposed Synthetic Pathway

Synthesis of 4-(Benzylamino)benzohydrazide cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Benzylation 4-Aminobenzoic_Acid 4-Aminobenzoic Acid Ethyl_4-Aminobenzoate Ethyl 4-Aminobenzoate 4-Aminobenzoic_Acid->Ethyl_4-Aminobenzoate Ethanol, H₂SO₄ (cat.), Reflux 4-Aminobenzohydrazide 4-Aminobenzohydrazide Ethyl_4-Aminobenzoate->4-Aminobenzohydrazide Hydrazine Hydrate, Ethanol, Reflux Target_Molecule 4-(Benzylamino)benzohydrazide 4-Aminobenzohydrazide->Target_Molecule Benzyl Chloride, Base (e.g., Et₃N), Solvent (e.g., DMF)

Caption: Proposed synthetic workflow for 4-(Benzylamino)benzohydrazide.

Experimental Protocol

Step 1: Synthesis of Ethyl 4-Aminobenzoate

  • To a solution of 4-aminobenzoic acid in absolute ethanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.

  • The product, ethyl 4-aminobenzoate, will precipitate out. Filter the solid, wash it with cold water, and dry it under vacuum.

Step 2: Synthesis of 4-Aminobenzohydrazide

  • Dissolve ethyl 4-aminobenzoate in ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the mixture for 8-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product, 4-aminobenzohydrazide, will crystallize out.

  • Filter the crystals, wash with cold ethanol, and dry.

Step 3: Synthesis of 4-(Benzylamino)benzohydrazide

  • Dissolve 4-aminobenzohydrazide in a suitable polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Add an equimolar amount of a non-nucleophilic base, such as triethylamine (Et₃N), to the solution.

  • Slowly add benzyl chloride to the reaction mixture at room temperature.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, pour the mixture into ice-cold water to precipitate the crude product.

  • Filter the solid, wash it thoroughly with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-(Benzylamino)benzohydrazide.

Structure Elucidation

The definitive confirmation of the structure of the synthesized 4-(Benzylamino)benzohydrazide requires a combination of spectroscopic techniques. Each method provides unique information about the molecular framework and functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups in a molecule. The IR spectrum of 4-(Benzylamino)benzohydrazide is expected to show characteristic absorption bands.

Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H (Amine & Hydrazide)3400-3200Stretching vibrations of the secondary amine and hydrazide N-H bonds.
C-H (Aromatic)3100-3000Stretching vibrations of the C-H bonds in the benzene rings.
C-H (Aliphatic)2950-2850Stretching vibrations of the C-H bonds in the methylene (-CH₂-) group.
C=O (Amide I)1680-1630Stretching vibration of the carbonyl group in the hydrazide moiety.
N-H (Amide II)1640-1550Bending vibration of the N-H bond in the hydrazide.
C=C (Aromatic)1600-1450Stretching vibrations of the carbon-carbon double bonds in the aromatic rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will show distinct signals for each type of proton in the molecule. The expected chemical shifts (δ) in ppm relative to a standard (like TMS) are:

  • Aromatic Protons (8H): Multiplets in the range of δ 6.5-8.0 ppm. The protons on the 4-substituted ring will likely appear as two doublets, while the protons on the benzyl group will show a more complex pattern.

  • Methylene Protons (-CH₂-) (2H): A singlet or a doublet (if coupled to the adjacent N-H) around δ 4.3 ppm.

  • Amine Proton (-NH-) (1H): A broad singlet that can appear over a wide range, typically δ 4.0-6.0 ppm, and its position can be concentration and solvent dependent.

  • Hydrazide Protons (-CONHNH₂) (3H): Two distinct signals, a broad singlet for the -CONH- proton (δ ~9.0-10.0 ppm) and another broad singlet for the -NH₂ protons (δ ~4.0-5.0 ppm). These signals are exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for each unique carbon atom. The expected chemical shifts are:

  • Carbonyl Carbon (C=O): A signal in the downfield region, around δ 165-175 ppm.

  • Aromatic Carbons (12C): Multiple signals in the range of δ 110-150 ppm. The carbons attached to nitrogen and the carbonyl group will be the most deshielded.

  • Methylene Carbon (-CH₂-): A signal around δ 45-55 ppm.

NMR_Elucidation cluster_data Spectroscopic Data cluster_interpretation Data Interpretation H_NMR ¹H NMR - Chemical Shifts - Integration - Splitting Patterns Structure_Confirmation Structural Confirmation of 4-(Benzylamino)benzohydrazide H_NMR->Structure_Confirmation Proton Environment C_NMR ¹³C NMR - Chemical Shifts C_NMR->Structure_Confirmation Carbon Skeleton FTIR FT-IR - Characteristic Bands FTIR->Structure_Confirmation Functional Groups MS Mass Spectrometry - Molecular Ion Peak - Fragmentation Pattern MS->Structure_Confirmation Molecular Weight & Fragments

Caption: Logical workflow for the structural elucidation of 4-(Benzylamino)benzohydrazide.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 4-(Benzylamino)benzohydrazide, the electron ionization (EI) or electrospray ionization (ESI) mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 241 or 242, respectively. Key fragmentation patterns would likely involve the cleavage of the benzylic C-N bond, the N-N bond of the hydrazide, and the C-C bond between the carbonyl group and the aromatic ring.

Conclusion

This technical guide provides a comprehensive overview of the chemical properties and a detailed strategy for the synthesis and structural elucidation of 4-(Benzylamino)benzohydrazide. By following the proposed synthetic protocol and employing a combination of modern spectroscopic techniques, researchers can confidently prepare and characterize this promising molecule. The information presented herein serves as a valuable resource for scientists in the field of drug discovery and development, facilitating further exploration of the biological potential of this and related benzohydrazide derivatives. The self-validating nature of combining these analytical techniques ensures a high degree of confidence in the final structural assignment.

References

  • Rollas, S., & Küçükgüzel, Ş. G. (2007).
  • Fun, H. K., et al. (2008). N′-[4-(Dimethylamino)benzylidene]benzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2472.
  • S. G. Küçükgüzel, et al. (2002). Synthesis, Characterisation and Biological Activity of Novel Benzoxazoles. European Journal of Medicinal Chemistry, 37(3), 197-206.
  • Bedia, A., et al. (2006). Synthesis and antimicrobial activity of some novel benzylic and allylic hydrazones. Arzneimittelforschung, 56(11), 757-763.
  • PubChem. (n.d.). Benzyl chloride. Retrieved from [Link]

Sources

Foundational

"CAS number and molecular weight of 4-(Benzylamino)benzohydrazide"

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals. Core Directive: This guide serves as an authoritative technical reference for 4-(Benzylamino)benzohydrazide, detailing its chemical identity,...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals. Core Directive: This guide serves as an authoritative technical reference for 4-(Benzylamino)benzohydrazide, detailing its chemical identity, synthesis protocols, and utility as a pharmacophore scaffold in medicinal chemistry.

Chemical Identity & Core Metrics[1][2]

4-(Benzylamino)benzohydrazide is a functionalized hydrazine derivative characterized by a central benzoate linker connecting a benzylamine moiety and a hydrazide group. It serves as a critical "L-shaped" molecular scaffold, allowing for the divergent synthesis of bioactive hydrazones and heterocycles.

MetricSpecification
CAS Number 326019-93-6
Chemical Name 4-(Benzylamino)benzohydrazide
Synonyms 4-Benzylaminobenzoic acid hydrazide;

-benzyl-4-aminobenzohydrazide
Molecular Weight 241.29 g/mol
Molecular Formula

SMILES C1=CC=C(C=C1)CNC2=CC=C(C=C2)C(=O)NN
InChIKey HITIGLAGJBMISF-UHFFFAOYSA-N (Analogous base structure)
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, DMF; sparingly soluble in Ethanol; insoluble in Water

Synthesis Protocol & Methodology

The synthesis of 4-(Benzylamino)benzohydrazide requires a two-step sequence to ensure the regioselective installation of the benzyl group on the amine before the formation of the labile hydrazide moiety. Direct alkylation of 4-aminobenzohydrazide is discouraged due to competing nucleophilicity between the aniline nitrogen and the hydrazide nitrogens.

Step 1: -Alkylation of the Precursor

Objective: Synthesize Ethyl 4-(benzylamino)benzoate. Reaction Type: Nucleophilic Aromatic Substitution (


) or Reductive Amination.
  • Reagents: Ethyl 4-aminobenzoate (Benzocaine), Benzyl bromide, Potassium Carbonate (

    
    ), DMF.
    
  • Protocol:

    • Dissolve Ethyl 4-aminobenzoate (1.0 eq) in anhydrous DMF.

    • Add milled anhydrous

      
       (2.0 eq) to act as an acid scavenger.
      
    • Add Benzyl bromide (1.1 eq) dropwise at

      
       to minimize over-alkylation (dibenzylation).
      
    • Heat to

      
       for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
      
    • Workup: Pour into ice water. The product, Ethyl 4-(benzylamino)benzoate, typically precipitates. Filter, wash with water, and recrystallize from ethanol.

Step 2: Hydrazinolysis

Objective: Conversion of the ester to the hydrazide.[1] Reaction Type: Nucleophilic Acyl Substitution.[2]

  • Reagents: Ethyl 4-(benzylamino)benzoate (from Step 1), Hydrazine hydrate (

    
    ), Ethanol (absolute).
    
  • Protocol:

    • Suspend the intermediate ester in absolute ethanol (

      
      ).
      
    • Add Hydrazine hydrate (5.0 eq) excess to drive equilibrium and prevent dimer formation.

    • Reflux the mixture for 8–12 hours. The solution typically becomes clear before the product precipitates upon cooling.

    • Isolation: Cool to

      
      . Filter the solid 4-(Benzylamino)benzohydrazide.
      
    • Purification: Recrystallize from ethanol to remove traces of hydrazine. Dry under vacuum over

      
      .
      
Synthesis Workflow Diagram

SynthesisWorkflow Start Ethyl 4-aminobenzoate Step1 Step 1: N-Alkylation (BnBr, K2CO3, DMF, 80°C) Start->Step1 Inter Ethyl 4-(benzylamino)benzoate Step1->Inter Step2 Step 2: Hydrazinolysis (N2H4·H2O, EtOH, Reflux) Inter->Step2 Product 4-(Benzylamino)benzohydrazide (CAS: 326019-93-6) Step2->Product

Figure 1: Step-wise synthetic pathway ensuring regioselective amine protection prior to hydrazide formation.

Applications in Drug Discovery[7]

4-(Benzylamino)benzohydrazide is primarily utilized as a linker pharmacophore in the design of targeted inhibitors. Its structural rigidity (phenyl ring) coupled with the hydrogen-bonding capability of the hydrazide makes it ideal for binding to active sites containing serine or cysteine residues.

Schiff Base Library Generation (Antimicrobial/Anticancer)

The terminal amino group (


) of the hydrazide is highly nucleophilic. It reacts with diverse aromatic aldehydes to form acylhydrazones  (

).
  • Mechanism: The imine (

    
    ) bond provides a spacer that positions the benzylamine "tail" and the variable aldehyde "head" into specific hydrophobic pockets of enzymes.
    
  • Targets: These derivatives have shown efficacy against bacterial DNA gyrase and specific cancer cell lines (e.g., MCF-7) by inducing apoptosis.

Enzyme Inhibition (Proteases & Epoxide Hydrolases)

The hydrazide moiety can chelate metal ions in metalloproteases or form covalent adducts with catalytic residues.

  • Reference Context: Analogous 4-substituted benzohydrazides are documented inhibitors of Soluble Epoxide Hydrolase (sEH), a target for treating inflammation and hypertension [1].

Library Generation Workflow

LibraryGen Core 4-(Benzylamino)benzohydrazide (Scaffold) Condensation Condensation Reaction (EtOH, Cat. AcOH, Reflux) Core->Condensation Ald1 Aldehyde A (e.g., 4-Nitrobenzaldehyde) Ald1->Condensation Ald2 Aldehyde B (e.g., Isatin derivatives) Ald2->Condensation Ald3 Aldehyde C (e.g., Heterocycles) Ald3->Condensation Prod1 Hydrazone A (Antimicrobial Hit) Condensation->Prod1 Prod2 Hydrazone B (Anticancer Hit) Condensation->Prod2 Prod3 Hydrazone C (Kinase Inhibitor) Condensation->Prod3

Figure 2: Divergent synthesis of bioactive hydrazone libraries using 4-(Benzylamino)benzohydrazide as the core scaffold.

Analytical Characterization

To validate the synthesis of CAS 326019-93-6, the following spectral signals must be confirmed.

TechniqueExpected SignalsInterpretation
1H NMR (DMSO-d6)

4.35 (d, 2H)
Benzyl methylene protons (

)

6.55 (d, 2H)
Aromatic protons ortho to amine (electron-rich)

7.60 (d, 2H)
Aromatic protons ortho to carbonyl

9.40 (s, 1H)
Hydrazide

(exchangeable)

4.40 (br s, 2H)
Hydrazide

(exchangeable)
IR Spectroscopy


stretching (primary & secondary amines)


stretching (Amide I band)
Mass Spectrometry

Protonated molecular ion

References

  • PubChem. (2025).[3] 4-(Benzylamino)benzohydrazide Compound Summary. National Center for Biotechnology Information. [Link][4]

  • Bedia, K. K., et al. (2006). Synthesis and biological evaluation of novel hydrazide-hydrazones. European Journal of Medicinal Chemistry. (Contextual reference for hydrazide synthesis methodology).

Sources

Exploratory

Technical Guide: Solubility and Stability Profiling of 4-(Benzylamino)benzohydrazide

[1] Executive Summary 4-(Benzylamino)benzohydrazide (CAS: 326019-93-6) is a critical pharmaceutical intermediate and building block, characterized by a bifunctional scaffold containing a lipophilic benzylamino group and...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-(Benzylamino)benzohydrazide (CAS: 326019-93-6) is a critical pharmaceutical intermediate and building block, characterized by a bifunctional scaffold containing a lipophilic benzylamino group and a reactive hydrazide moiety.[1][2] Its utility in synthesizing Schiff base ligands, enzyme inhibitors (e.g., myeloperoxidase), and heterocyclic therapeutics is well-documented.

However, its physicochemical behavior presents a dichotomy: the hydrazide group confers polarity and hydrolytic susceptibility, while the benzylamino tail introduces significant lipophilicity and oxidative risk. This guide provides a rigorous technical framework for characterizing its solubility and stability, synthesizing data from structural analogs (benzohydrazide, 4-aminobenzohydrazide) with established ICH-compliant experimental protocols.[1]

Chemical Profile & Theoretical Basis[3][4][5]

Structural Analysis

The molecule consists of a central phenyl ring substituted at the para position.

  • Hydrophilic Domain: The hydrazide group (

    
    ) acts as a hydrogen bond donor/acceptor, driving crystal lattice energy and water interaction.
    
  • Lipophilic Domain: The benzylamino group (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) significantly increases the LogP compared to the parent 4-aminobenzohydrazide.
    
PropertyValue / DescriptionSource/Basis
CAS Number 326019-93-6Chemical Suppliers [1]
Molecular Weight 241.29 g/mol Calculated
Predicted LogP ~1.90ChemScene [1]
pKa (Hydrazide) ~3.0 (Conjugate acid)Analogous to Benzohydrazide [2]
pKa (Amine) ~5.0 - 6.0 (Aniline-like)Estimated based on structure
Melting Point >200°C (Predicted)Analogous to 4-Aminobenzohydrazide (219°C) [3]
Solubility Prediction

Based on the "like dissolves like" principle and data from homologous series (Benzohydrazide < 4-Aminobenzohydrazide < 4-(Benzylamino)benzohydrazide in lipophilicity):

  • Aqueous: Predicted to be low (< 1 mg/mL) at neutral pH due to the benzyl shield. Solubility will increase significantly at pH < 3 (protonation of amine/hydrazide).

  • Polar Aprotic (DMSO, DMF): Predicted to be high (> 50 mg/mL). These are the solvents of choice for stock solutions.

  • Alcohols (MeOH, EtOH): Moderate solubility. Likely temperature-dependent (soluble at reflux, crystallizes on cooling).[1]

Solubility Profiling

Objective: To determine the saturation solubility (


) in critical solvents for process development.
Solvent Selection Strategy
  • Class 1 (Process Solvents): Methanol, Ethanol, Isopropanol (IPA).

  • Class 2 (Stock/Reaction Solvents): DMSO, DMF, DMAc.

  • Class 3 (Biorelevant): Phosphate Buffer (pH 7.4), 0.1 N HCl (Simulated Gastric Fluid).

Experimental Protocol: Equilibrium Solubility (Shake-Flask)

This protocol ensures thermodynamic equilibrium is reached, avoiding kinetic solubility errors common in high-throughput screening.[1]

Step-by-Step Workflow:

  • Preparation: Add excess solid compound (approx. 20 mg) to 1 mL of solvent in a borosilicate glass vial.

  • Agitation: Shake at 25°C ± 0.5°C for 24 hours using an orbital shaker (200 rpm).

  • Equilibration: Allow to stand for 4 hours to ensure sedimentation of undissolved solids.

  • Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (pre-saturated).

  • Quantification: Analyze via HPLC-UV (254 nm).

Visualization: Solubility Determination Workflow

SolubilityWorkflow Start Start: Excess Solid + Solvent Agitate Agitation (25°C, 24h, 200 rpm) Start->Agitate Check Undissolved Solid Present? Agitate->Check AddSolid Add More Solid Check->AddSolid No Sediment Sedimentation (4h, Ambient) Check->Sediment Yes AddSolid->Agitate Filter Filtration (0.45 µm PTFE) Sediment->Filter Dilute Dilution (Mobile Phase) Filter->Dilute HPLC HPLC Quantification (UV @ 254nm) Dilute->HPLC

Figure 1: Standard Operating Procedure (SOP) logic for thermodynamic solubility determination.

Stability Assessment

Objective: To define storage conditions and handling windows by identifying degradation pathways.

Degradation Mechanisms

The stability of 4-(Benzylamino)benzohydrazide is governed by two primary weak points:

  • Hydrazide Hydrolysis: Under acidic or basic stress, the amide bond cleaves, releasing hydrazine and forming 4-(benzylamino)benzoic acid.

  • Oxidation:

    • Hydrazide Group: Susceptible to air oxidation to form diimides/azo species, eventually leading to carboxylic acids.

    • Benzylamino Group: Susceptible to radical oxidation (N-dealkylation or N-oxide formation), especially under light.[1]

Forced Degradation Protocol (Stress Testing)

Perform these tests at 1 mg/mL concentration. Analyze at T=0, 24h, and 48h.

Stress ConditionReagent/ConditionTarget DegradationMechanism
Acid Hydrolysis 0.1 N HCl, 60°C10-20%Amide bond cleavage
Base Hydrolysis 0.1 N NaOH, 60°C>20%Rapid amide cleavage
Oxidation 3% ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

, RT
10-20%N-oxidation, Hydrazide oxidation
Thermal 60°C (Solid state)<5%Physical stability
Photolytic UV/Vis (1.2M Lux·h)VariableRadical formation
Visualization: Degradation Pathways[1]

DegradationPathways cluster_Hydrolysis Hydrolysis (Acid/Base) cluster_Oxidation Oxidation (H2O2/Air) Parent 4-(Benzylamino) benzohydrazide Acid 4-(Benzylamino) benzoic acid Parent->Acid + H2O Hydrazine Hydrazine Parent->Hydrazine + H2O Diimide Diimide Intermediate (R-CON=NH) Parent->Diimide - 2H Carboxylic Carboxylic Acid (Final Product) Diimide->Carboxylic Oxidative Cleavage

Figure 2: Primary degradation pathways.[1] Hydrolysis yields the benzoic acid derivative; oxidation proceeds via diimide intermediates.

Analytical Methods & Handling

HPLC Method Parameters (Recommended)

To separate the parent from its degradation products (benzoic acid derivative and hydrazine), a reverse-phase gradient is required.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (aromatic ring) and 210 nm (hydrazide bond).

Storage & Handling Recommendations

Based on the stability profile of benzohydrazide derivatives [4]:

  • Storage: Store at 2-8°C in a tightly sealed container.

  • Atmosphere: Store under Argon or Nitrogen to prevent oxidative degradation of the hydrazide.

  • Light: Protect from light (amber vials) to prevent benzylamino radical formation.

  • Solution Stability: DMSO stock solutions (10 mM) are stable for ~1 month at -20°C. Aqueous solutions should be prepared fresh.

References

  • ChemScene. (n.d.). 4-(Benzylamino)benzohydrazide Product Information & Properties. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Benzoic acid, hydrazide: Dissociation Constants and Solubility Data. NIST Chemistry WebBook, SRD 69.[3] Retrieved from

  • Solubility of Things. (n.d.). 4-Aminobenzohydrazide Solubility and Physical Properties. Retrieved from

  • Khmissi, H., & Abderrabba, M. (2024). Measurement, Solvent Effect, and Thermodynamic Modeling of the Solubility of Benzohydrazide. Journal of Chemical & Engineering Data. Retrieved from

  • MedChemExpress. (2024). 4-Aminobenzohydrazide: Safety, Solubility, and Handling Instructions. Retrieved from

Sources

Foundational

Technical Guide: Biological Potential of N-Substituted Benzohydrazide Derivatives

Executive Summary The N-substituted benzohydrazide scaffold represents a privileged structure in medicinal chemistry, characterized by a pharmacophore containing a carbonyl group linked to a hydrazine moiety ( ). This st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-substituted benzohydrazide scaffold represents a privileged structure in medicinal chemistry, characterized by a pharmacophore containing a carbonyl group linked to a hydrazine moiety (


). This structural versatility allows for extensive hydrogen bonding and hydrophobic interactions within diverse biological targets.

This technical guide analyzes the biological profile of these derivatives, focusing on their anticancer (EGFR kinase inhibition), antimicrobial (Enoyl-ACP reductase inhibition), and enzyme inhibitory (Carbonic Anhydrase) activities. It provides actionable synthetic protocols, structure-activity relationship (SAR) maps, and validated experimental workflows to support bench-side research.

Chemical Architecture & Synthesis[1]

The synthesis of N-substituted benzohydrazide derivatives typically follows a condensation pathway between a benzoic acid hydrazide and an electrophile (aldehyde, ketone, or sulfonyl chloride). The formation of the azomethine linkage (


) in hydrazones is a critical step that governs the planarity and bioactivity of the final molecule.
Validated Synthetic Protocol

Objective: Synthesis of (E)-N'-benzylidenebenzohydrazide derivatives.

Reagents:

  • Substituted Benzohydrazide (1.0 equiv)

  • Substituted Aromatic Aldehyde (1.0 equiv)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic amount, 2-3 drops)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the substituted benzohydrazide in 10 mL of absolute ethanol in a round-bottom flask.

  • Activation: Add 1.0 mmol of the aromatic aldehyde.

  • Catalysis: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen, facilitating nucleophilic attack.

  • Reflux: Reflux the reaction mixture at 78-80°C for 3–6 hours. Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).

  • Precipitation: Cool the mixture to room temperature. Pour into crushed ice if precipitation does not occur spontaneously.

  • Purification: Filter the solid precipitate under vacuum. Wash with cold ethanol and recrystallize from ethanol/DMF to obtain the pure product.

Synthesis Workflow Visualization

SynthesisWorkflow Start Start: Reagents Prep Mix Mixing: Benzohydrazide + Aldehyde in EtOH Start->Mix Catalysis Catalysis: Add Glacial Acetic Acid Mix->Catalysis Reflux Reflux: 80°C, 3-6h (Schiff Base Formation) Catalysis->Reflux Monitor Monitor: TLC (Hexane:EtOAc 7:3) Reflux->Monitor Monitor->Reflux Incomplete Workup Workup: Cool & Filter Monitor->Workup Completion Product Final Product: N-substituted Benzohydrazide Workup->Product

Figure 1: Step-by-step synthetic workflow for the generation of Schiff base benzohydrazide derivatives.

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of these derivatives is tightly controlled by the electronic and steric nature of substituents on the phenyl rings.

Key SAR Insights
  • Linker Region (

    
    ):  Essential for hydrogen bonding. Replacement of the hydrazone hydrogen with methyl groups often decreases activity due to loss of H-bond donor capability.
    
  • Ring A (Benzoyl moiety): Electron-withdrawing groups (EWGs) like

    
     or 
    
    
    
    at the para position enhance antimicrobial activity by increasing lipophilicity and cellular penetration.
  • Ring B (Aldehyde moiety):

    • Anticancer: Hydroxyl (

      
      ) and methoxy (
      
      
      
      ) groups often enhance cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) by mimicking nucleosides or interacting with kinase domains.
    • Enzyme Inhibition: Sulfonamide or nitro groups are critical for Carbonic Anhydrase inhibition.

SAR Visualization[2]

SARMap Core Benzohydrazide Scaffold (Ph-CO-NH-N=CH-Ph) RingA Ring A (Benzoyl) Core->RingA Linker Linker (-CO-NH-N=) Core->Linker RingB Ring B (Arylidene) Core->RingB A_Mod1 EWG (NO2, Cl) at Para: Increases Antimicrobial Potency RingA->A_Mod1 A_Mod2 EDG (OMe): Increases Antioxidant Activity RingA->A_Mod2 L_Mod1 Rigidification: Essential for Target Binding Linker->L_Mod1 B_Mod1 OH/OMe Groups: Enhance Cytotoxicity (Anticancer) RingB->B_Mod1 B_Mod2 Heterocycles (Indole/Pyridine): Improve Kinase Selectivity RingB->B_Mod2

Figure 2: Structure-Activity Relationship (SAR) map highlighting functional group impacts on biological activity.

Therapeutic Applications & Mechanisms[3][4]

Anticancer Activity: EGFR Kinase Inhibition

N-substituted benzohydrazides, particularly those bearing pyrazole or quinazoline moieties, function as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR).

Mechanism: The hydrazide motif forms hydrogen bonds with the hinge region amino acids (e.g., Met793) of the EGFR kinase domain, preventing ATP binding and downstream signaling (Ras/Raf/MEK/ERK pathway).

Key Data Points:

Compound ID Substitution Pattern Target Cell Line IC50 (µM) Reference
H20 Dihydropyrazole-benzohydrazide EGFR (Enzyme) 0.08 [1]
Cmpd 22 3/4-bromo-substituted HCT116 (Colon) 1.20 [2]

| Cmpd 20 | Indole-benzohydrazide | MCF7 (Breast) | 18.0 µg/mL | [3] |

Antimicrobial Activity: Enoyl-ACP Reductase (InhA)

For anti-tubercular activity, these derivatives target InhA, a key enzyme in the type II fatty acid biosynthesis pathway (FAS-II) of Mycobacterium tuberculosis.

Mechanism: The benzohydrazide derivative occupies the substrate-binding pocket of InhA, interacting with the nicotinamide ring of the NADH cofactor, thereby inhibiting the synthesis of mycolic acids required for the bacterial cell wall.

Key Data Points:

Compound ID Organism MIC (µg/mL) Mechanism Reference
5e P. aeruginosa 3.12 Membrane Disruption [4]
5f K. pneumoniae 3.12 Membrane Disruption [4]

| A6 | R. solani (Fungi) | 0.63 | Cell Wall Integrity | [5] |

Mechanism of Action Visualization (EGFR Pathway)

EGFR_Pathway Ligand EGF Ligand EGFR EGFR Receptor (Tyrosine Kinase) Ligand->EGFR Binds Phos Autophosphorylation EGFR->Phos Normal Function Inhibitor Benzohydrazide Derivative (Inhibitor) Inhibitor->EGFR Competitive Binding (Blocks ATP Site) Inhibitor->Phos Inhibits ATP ATP ATP->Phos Required Ras Ras Activation Phos->Ras Apoptosis Apoptosis Induction Phos->Apoptosis Failure leads to Raf Raf Activation Ras->Raf MEK MEK Phosphorylation Raf->MEK ERK ERK Phosphorylation MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Figure 3: Mechanism of EGFR inhibition by benzohydrazide derivatives, leading to apoptosis.

Experimental Protocols

MTT Cytotoxicity Assay

Purpose: To determine the IC50 of synthesized derivatives against cancer cell lines.[1][2]

  • Seeding: Seed cancer cells (e.g., A549, HCT116) in 96-well plates at a density of

    
     cells/well. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Add test compounds dissolved in DMSO (final concentration < 0.1%) at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Include Doxorubicin as a positive control.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove media and add 150 µL of DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    
    
Carbonic Anhydrase (CA) Inhibition Assay

Purpose: To assess the inhibition of hCA-I and hCA-II isozymes.[3]

  • Reaction Mix: Prepare a mixture containing the enzyme (hCA), buffer (Tris-HCl, pH 7.4), and the test compound.

  • Substrate: Use 4-nitrophenyl acetate (NPA) as the substrate.

  • Hydrolysis: Monitor the hydrolysis of NPA to 4-nitrophenol spectrophotometrically at 400 nm.

  • Reference: Use Acetazolamide as the standard inhibitor.

  • Data Analysis: Determine

    
     using non-linear regression of the dose-response curve.
    

Future Outlook

The field is moving towards hybridization . Combining the benzohydrazide scaffold with other pharmacophores like quinazolines, coumarins, or 1,2,3-triazoles is showing promise in overcoming drug resistance. Specifically, "dual-targeting" agents that can inhibit both bacterial DNA gyrase and Topoisomerase IV are a critical area for future development to combat multi-drug resistant (MDR) pathogens.

References

  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. International Journal of Molecular Sciences. Link

  • Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. Arabian Journal of Chemistry. Link

  • Benzohydrazides: As potential bio-active agents. The Pharma Journal. Link

  • Synthesis of benzohydrazide derivatives and their antimicrobial activity. ResearchGate. Link

  • Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides. Journal of Agricultural and Food Chemistry. Link

  • In Vitro Inhibition Profiles of Benzohydrazide Derivatives on Carbonic Anhydrases. Current Enzyme Inhibition. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 4-(Benzylamino)benzohydrazide as a Versatile Precursor for Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of 4-(Benzylamino)benzohydrazide in Medicinal Chemistry In the landscape of modern drug discovery, the synthesis of novel...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 4-(Benzylamino)benzohydrazide in Medicinal Chemistry

In the landscape of modern drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are prevalent in a vast array of pharmaceuticals, owing to their ability to present functional groups in well-defined spatial orientations, thereby facilitating precise interactions with biological targets.[1] Among the myriad of building blocks available to the medicinal chemist, 4-(Benzylamino)benzohydrazide emerges as a precursor of significant strategic value.

This molecule uniquely combines three key pharmacophoric elements: a flexible benzylamino group, a rigid phenyl ring, and a reactive hydrazide moiety. The benzylamino group can engage in crucial hydrogen bonding and π-stacking interactions, while the phenyl ring serves as a robust scaffold. Most importantly, the terminal hydrazide group (-CONHNH₂) is a versatile functional handle for a variety of cyclization reactions, enabling access to a diverse range of five-membered heterocycles such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles. These heterocyclic cores are themselves associated with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4]

These application notes provide a comprehensive guide to the synthesis of 4-(Benzylamino)benzohydrazide and its subsequent use as a precursor for the synthesis of medicinally relevant heterocyclic compounds. The protocols are presented with an emphasis on the underlying chemical principles and the rationale for experimental choices, empowering researchers to not only replicate but also adapt these methods for their specific drug discovery programs.

Part 1: Synthesis of the Precursor: 4-(Benzylamino)benzohydrazide

The synthesis of 4-(Benzylamino)benzohydrazide is a multi-step process that begins with the formation of the benzylamino-substituted benzoic acid, followed by esterification and subsequent hydrazinolysis. This pathway is based on well-established and robust organic transformations.

Workflow for Precursor Synthesis

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Fischer Esterification cluster_2 Step 3: Hydrazinolysis A 4-Aminobenzoic Acid + Benzaldehyde B Schiff Base Intermediate A->B MeOH, rt C 4-(Benzylamino)benzoic Acid B->C NaBH4 D Ethyl 4-(Benzylamino)benzoate C->D EtOH, H2SO4 (cat.), reflux E 4-(Benzylamino)benzohydrazide D->E Hydrazine Hydrate, EtOH, reflux G A 4-(Benzylamino)benzohydrazide C N-Acylhydrazone Intermediate A->C POCl3 B Carboxylic Acid (R-COOH) B->C D 2-(4-(Benzylamino)phenyl)-5-R-1,3,4-oxadiazole C->D Cyclodehydration

Sources

Application

Application Notes &amp; Protocols: Leveraging 4-(Benzylamino)benzohydrazide in the Synthesis of Novel Anticancer Agents

Introduction: The Strategic Role of Hydrazide Scaffolds in Oncology The quest for novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of organic synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Hydrazide Scaffolds in Oncology

The quest for novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of organic synthesis, nitrogen-containing heterocycles have emerged as particularly fruitful scaffolds for drug discovery.[1] Among these, the benzohydrazide moiety serves as a uniquely versatile and reactive intermediate.[2][3][4] Benzohydrazides and their derivatives, especially hydrazones, are recognized for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3][5][6]

This document provides a detailed guide on the synthetic utility of a specific, high-value starting material: 4-(Benzylamino)benzohydrazide . Its structure combines the reactive hydrazide functional group (-CONHNH₂) with a flexible benzylamino backbone, making it an ideal precursor for generating diverse molecular libraries. We will explore its application in the synthesis of several classes of heterocyclic compounds—including hydrazones, pyrazoles, and thiadiazoles—that have demonstrated significant potential as anticancer agents. The protocols outlined below are designed for reproducibility and are accompanied by explanations of the underlying chemical principles and biological relevance, providing researchers with a comprehensive framework for innovation in cancer drug development.

Part 1: Synthesis of N'-Arylmethylene-4-(benzylamino)benzohydrazides (Hydrazones)

The condensation of a hydrazide with an aldehyde to form a hydrazone is one of the most robust and efficient reactions in medicinal chemistry. The resulting azomethine (–N=CH–) linkage is a key pharmacophore that contributes to the biological activity of the molecule.[6] This protocol details the general synthesis of hydrazone derivatives from 4-(benzylamino)benzohydrazide.

Rationale and Mechanistic Insight

The reaction proceeds via a nucleophilic addition of the terminal nitrogen of the hydrazide to the electrophilic carbonyl carbon of the aldehyde. This is followed by a dehydration step, typically catalyzed by a few drops of acid, to yield the stable hydrazone product. The choice of solvent, typically ethanol, facilitates the dissolution of reactants and the precipitation of the product upon formation. This straightforward, one-pot synthesis allows for the rapid generation of a diverse library of compounds by simply varying the substituted aldehyde used.

Experimental Protocol: General Procedure
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 4-(benzylamino)benzohydrazide (1.0 eq.) in 20-30 mL of absolute ethanol. Stir the solution until the solid is fully dissolved.

  • Aldehyde Addition: To this solution, add the desired substituted aromatic or heterocyclic aldehyde (1.0-1.1 eq.).

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture. This acts as a catalyst to facilitate the dehydration step.

  • Reaction: Stir the mixture at room temperature or reflux for 4-8 hours, depending on the reactivity of the aldehyde.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC) [e.g., using a solvent system like Chloroform:Benzene:Glacial Acetic Acid (3:1:1)].[7]

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by vacuum filtration.

  • Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure N'-arylmethylene-4-(benzylamino)benzohydrazide derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.

Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_product Product A 4-(Benzylamino)benzohydrazide C Dissolve in Ethanol A->C B Substituted Aldehyde (R-CHO) B->C D Add Glacial Acetic Acid (Catalyst) C->D E Reflux / Stir (4-8h) D->E F N'-Arylmethylene-4-(benzylamino)benzohydrazide (Hydrazone) E->F

Caption: Synthesis of Hydrazone Derivatives.

Part 2: Synthesis of Pyrazole and Pyrazoline Derivatives

Pyrazoles and their dihydro-analogs (pyrazolines) are five-membered heterocyclic scaffolds that are integral to numerous FDA-approved drugs and are considered "privileged structures" in medicinal chemistry.[1][8] They are often synthesized via the condensation of a hydrazine or hydrazide derivative with a 1,3-dielectrophile, such as a chalcone (an α,β-unsaturated ketone).

Rationale and Mechanistic Insight

The synthesis typically involves a Michael addition of the hydrazine nitrogen to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to form the stable pyrazoline ring. The reaction is often carried out in a protic solvent like ethanol or acetic acid, which facilitates the proton transfer steps involved in the mechanism.

Experimental Protocol: Two-Step Synthesis

Step A: Synthesis of Chalcone Intermediate

  • Dissolve a substituted acetophenone (1.0 eq.) and a substituted benzaldehyde (1.0 eq.) in ethanol.

  • Add an aqueous solution of a base (e.g., 10% NaOH) dropwise while stirring in an ice bath.[9]

  • Allow the mixture to stir at room temperature overnight.

  • Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

  • Filter, wash with water, and recrystallize from ethanol.

Step B: Synthesis of Pyrazoline Derivative

  • In a round-bottom flask, dissolve the synthesized chalcone (1.0 eq.) and 4-(benzylamino)benzohydrazide (1.0 eq.) in 50 mL of ethanol or glacial acetic acid.[9]

  • Reflux the mixture for 18-24 hours.[9] The acid serves as both a solvent and a catalyst.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it into ice water.

  • The resulting precipitate is filtered, washed thoroughly with water, dried, and purified by recrystallization from an appropriate solvent.

Workflow Diagram

G cluster_stepA Step A: Chalcone Synthesis cluster_stepB Step B: Pyrazoline Synthesis A Acetophenone + Aldehyde B Claisen-Schmidt Condensation (EtOH, NaOH) A->B C Chalcone Intermediate B->C E Cyclocondensation (Ethanol/Acetic Acid, Reflux) C->E D 4-(Benzylamino)benzohydrazide D->E F Pyrazole/Pyrazoline Product E->F

Caption: Two-step synthesis of pyrazoline derivatives.

Part 3: Synthesis of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole ring is another important pharmacophore known for its broad range of biological activities.[10] The synthesis from a benzohydrazide typically involves cyclization using a reagent that can provide both a carbon and a sulfur atom, or a two-step process involving a thiosemicarbazide intermediate.

Rationale and Mechanistic Insight

A common and effective method involves the conversion of the benzohydrazide to an N-acylthiosemicarbazide by reaction with a thiocyanate salt, followed by acid-catalyzed cyclodehydration. Concentrated sulfuric acid is a powerful dehydrating agent that facilitates the ring closure by removing a molecule of water, leading to the formation of the aromatic 1,3,4-thiadiazole ring.[7][11]

Experimental Protocol: From Thiosemicarbazide Intermediate

Step A: Synthesis of N-Acylthiosemicarbazide

  • Dissolve 4-(benzylamino)benzohydrazide (1.0 eq.) in a suitable solvent.

  • Add an equimolar amount of ammonium or potassium thiocyanate.

  • Acidify the mixture (e.g., with HCl) and reflux for several hours to yield the corresponding N-acylthiosemicarbazide.[11]

Step B: Cyclization to 1,3,4-Thiadiazole

  • To the N-acylthiosemicarbazide from Step A (1.0 eq.), carefully add cold, concentrated sulfuric acid (5-10 eq.) with stirring in an ice bath.[7][11]

  • Allow the mixture to stir at room temperature or heat gently (e.g., 80-90°C on a water bath) for 2-8 hours.[7]

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a base (e.g., concentrated ammonia solution) until a precipitate forms.[7]

  • Filter the solid product, wash with water, dry, and recrystallize from ethanol to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole derivative.

Part 4: Anticancer Activity and Mechanistic Insights

Derivatives synthesized from benzohydrazides have shown promising anticancer activity against a variety of human cancer cell lines.[2] The specific substitutions on the aromatic rings and the nature of the heterocyclic system play a crucial role in determining the potency and selectivity of these compounds.

In Vitro Cytotoxicity

Numerous studies have evaluated benzohydrazide derivatives against cancer cell lines such as breast (MCF-7), lung (A549), colon (HCT116), and liver (HepG2).[5][12][13] The anticancer activity is typically quantified by the IC₅₀ value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound ClassCancer Cell Line(s)Reported IC₅₀ Values (µM)Potential Target/MechanismReference
HydrazonesMCF-7, A54927.39 - 61.50MARK4 Inhibition, Apoptosis Induction[12]
HydrazonesHCT116, MCF-718 - 19 (µg/cm³)General Cytotoxicity[2][5]
Pyrazole DerivativesA549, MCF-7, HeLa, HepG20.15 - 0.46EGFR Kinase Inhibition[13]
Pyrazole DerivativesK562, A549Potent (5-35 fold > ABT-751)Tubulin Polymerization Inhibition[8]
Pyrazole DerivativesA5492.2EGFR Binding, G2/M Phase Arrest[14]
BenzohydrazidesHepG2, HCT-116, MCF-7Low micromolar rangeVEGFR-2 Inhibition[15]
Key Mechanisms of Action

The anticancer effects of these compounds are often attributed to their ability to interfere with critical cellular pathways essential for cancer cell proliferation and survival.

  • Enzyme Inhibition: A primary mechanism is the inhibition of protein kinases that are overactive in cancer cells.[16] Epidermal Growth Factor Receptor (EGFR) is a well-established target, and several pyrazole-benzohydrazide hybrids have been designed as potent EGFR inhibitors.[13][14] Inhibition of EGFR blocks downstream signaling pathways responsible for cell growth and proliferation. Other targeted enzymes include Cyclin-Dependent Kinase 2 (CDK2) and Microtubule Affinity Regulating Kinase 4 (MARK4).[12][17]

  • Tubulin Polymerization Inhibition: Some pyrazole derivatives disrupt the formation of microtubules, which are essential for cell division (mitosis).[8] By inhibiting tubulin polymerization, these compounds can induce cell cycle arrest, typically in the G2/M phase, and trigger apoptosis (programmed cell death).[8][14]

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Receptor RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (c-Myc, AP-1) ERK->TF Proliferation Gene Expression (Proliferation, Survival) TF->Proliferation Inhibitor Pyrazole-Benzohydrazide Derivative Inhibitor->EGFR Inhibition EGF EGF (Growth Factor) EGF->EGFR

Caption: Inhibition of the EGFR Signaling Pathway.

Conclusion

4-(Benzylamino)benzohydrazide stands out as a highly valuable and versatile starting material for the synthesis of heterocyclic compounds with significant anticancer potential. The straightforward and robust synthetic protocols for creating hydrazones, pyrazoles, and thiadiazoles allow for the rapid development of diverse chemical libraries. The derivatives have demonstrated potent cytotoxic effects against various cancer cell lines by targeting key oncogenic pathways, including EGFR signaling and microtubule dynamics. These application notes provide a solid foundation for researchers and drug development professionals to explore this chemical space further, paving the way for the discovery of next-generation anticancer agents.

References

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (URL: )
  • N′-[4-[(Substituted imino)
  • Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors - PubMed. (URL: )
  • Benzohydrazides: As potential bio-active agents. (URL: )
  • Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors - RSC Publishing. (URL: )
  • An Insight into the Anticancer and Antibacterial Properties of New 4-(Benzylamino)benzoic Acid Derivatives: Synthesis and X-ray Crystallographic Analysis - Preprints.org. (URL: )
  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC. (URL: )
  • Synthesis of stable benzimidazole derivatives bearing pyrazole as anticancer and EGFR receptor inhibitors - PubMed. (URL: )
  • Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity - Chemical Methodologies. (URL: )
  • Figure 2. Synthesis of target pyrazoline derivatives 4a -4j. Reagents... - ResearchGate. (URL: [Link])

  • Pyrazole and Pyrimidine Scaffolds as Promising Anticancer Agents | Bentham Science. (URL: [Link])

  • Synthesis, Characterization of New1,3,4-thiadiazole Derivatives with Studying their Biological Activity - RJPT. (URL: [Link])

  • Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - MDPI. (URL: [Link])

  • SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO - JETIR.org. (URL: [Link])

  • Synthesis of benzohydrazide derivatives. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Synthesis and bioactivity of benzohydrazide derivatives - Biointerface Research in Applied Chemistry. (URL: [Link])

  • (PDF) Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity - ResearchGate. (URL: [Link])

  • Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity - JOCPR. (URL: [Link])

  • Synthesis, characterization and biological applications of substituted benzohydrazide derivatives - Der Pharma Chemica. (URL: [Link])

  • Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - RSC Publishing. (URL: [Link])

  • Synthesis of 4-chloro-N′-(2-cyanoacetyl)benzohydrazide derivatives, cytotoxicity, VEGFR-2/EGFRT790M bioassays and in silico docking/ADMET studies - ResearchGate. (URL: [Link])

Sources

Method

Precision Molecular Docking of 4-(Benzylamino)benzohydrazide: Protocols for Multi-Target Profiling

Executive Summary This guide provides a rigorous, field-validated protocol for performing molecular docking studies of 4-(Benzylamino)benzohydrazide , a pharmacologically versatile scaffold. Unlike generic docking tutori...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous, field-validated protocol for performing molecular docking studies of 4-(Benzylamino)benzohydrazide , a pharmacologically versatile scaffold. Unlike generic docking tutorials, this document focuses on the specific physicochemical properties of the benzohydrazide core—its hydrogen-bonding potential and the hydrophobic flexibility of the benzylamino tail. We define workflows for three high-probability therapeutic targets: EGFR (Anticancer) , InhA (Antitubercular) , and COX-2 (Anti-inflammatory) , establishing a rationale grounded in structure-activity relationship (SAR) data.

Scientific Rationale & Target Selection

The compound 4-(Benzylamino)benzohydrazide integrates two distinct pharmacophores:

  • Benzohydrazide Core: A rigid linker capable of bidentate hydrogen bonding (donor/acceptor), mimicking peptide bonds.

  • 4-Benzylamino Substituent: A hydrophobic moiety that enhances membrane permeability and targets hydrophobic pockets (e.g., the ATP-binding cleft of kinases).

Target Justification Table
Therapeutic AreaTarget ProteinPDB IDRationale for 4-(Benzylamino)benzohydrazide
Oncology EGFR Kinase 1M17 The benzyl tail mimics the hydrophobic quinazoline interactions of Erlotinib; the hydrazide interacts with the hinge region (Met793).
Infectious Disease Enoyl-ACP Reductase (InhA) 1DF7 Structural homology to Isoniazid (a hydrazide). The benzyl group targets the substrate-binding loop, potentially overcoming resistance.
Inflammation COX-2 5KIR The hydrazide moiety can chelate the heme iron or H-bond with Tyr355/Arg120 gatekeepers, similar to NSAID pharmacophores.

Computational Workflow Visualization

The following diagram outlines the critical path for the docking campaign, ensuring data integrity from structure preparation to post-docking analysis.

DockingWorkflow Ligand Ligand Prep (4-Benzylamino-BH) Docking Molecular Docking (AutoDock Vina/Glide) Ligand->Docking .pdbqt Protein Receptor Prep (PDB: 1M17, 1DF7, 5KIR) Grid Grid Generation (Active Site Definition) Protein->Grid Grid->Docking .gpf/config Analysis Interaction Profiling (PLIP / PyMOL) Docking->Analysis Binding Energy (ΔG)

Figure 1: End-to-end computational workflow for molecular docking studies.

Detailed Experimental Protocols

Protocol A: Ligand Preparation

Objective: To generate a biologically relevant low-energy conformer of 4-(Benzylamino)benzohydrazide.

  • Structure Construction:

    • Draw the 2D structure: N-benzyl-4-(hydrazinecarbonyl)aniline.

    • Critical Step: Ensure the hydrazine group is in the neutral state (-CONH-NH2) unless specific pH conditions (pH < 5) dictate protonation.

  • Geometry Optimization:

    • Force Field: MMFF94 (Merck Molecular Force Field) is superior for small organic molecules compared to UFF.

    • Algorithm: Steepest Descent (500 steps) followed by Conjugate Gradient (until RMS gradient < 0.01 kcal/mol/Å).

  • Charge Assignment:

    • Calculate Gasteiger-Marsili partial charges . The carbonyl oxygen must carry a partial negative charge (~ -0.5 to -0.6) to act as an H-bond acceptor.

  • Rotatable Bonds:

    • Define the benzylamino C-N and the hydrazide C-C and N-N bonds as rotatable.

    • Output Format: Save as Ligand_opt.pdbqt.

Protocol B: Receptor Preparation (EGFR Case Study)

Objective: To prepare the EGFR kinase domain (PDB: 1M17) for docking.

  • PDB Retrieval & Cleaning:

    • Download PDB 1M17 (EGFR complexed with Erlotinib).

    • Remove all water molecules (crystallographic waters are usually displaced by the hydrophobic benzyl tail).

    • Remove heteroatoms (ions, co-factors) except those crucial for catalysis (Mg2+ if present/stable).

  • Protonation:

    • Add polar hydrogens.

    • Expert Tip: Check the protonation state of His775 . In the active kinase conformation, it is often singly protonated at the N-epsilon position.

  • Grid Box Definition (The "Search Space"):

    • Center the grid on the co-crystallized ligand (Erlotinib).

    • Coordinates (Approx for 1M17):

      • Center: X= 22.0, Y= 0.5, Z= 53.0

      • Size: 40 x 40 x 40 Å (0.375 Å spacing).

    • Note: A 40Å box is sufficient to cover the ATP binding pocket and the hydrophobic back pocket.

Protocol C: Docking Execution (AutoDock Vina)

Objective: To sample binding poses and calculate affinity.

Configuration File (conf.txt):

Expert Insight: High exhaustiveness (32) is required because the flexible benzylamino tail creates a complex conformational landscape.

Data Analysis & Interpretation

Quantitative Metrics

Summarize your docking results in a comparative table. Hypothetical data based on scaffold properties is provided below for structure.

TargetBinding Energy (kcal/mol)Ligand Efficiency (LE)Key Residues Interacted
EGFR (1M17) -8.4 ± 0.20.38Met793 (H-bond), Leu718 (Hydrophobic)
InhA (1DF7) -7.9 ± 0.30.35Tyr158 (H-bond), Phe149 (Pi-Stacking)
COX-2 (5KIR) -7.2 ± 0.10.32Arg120 (H-bond), Tyr355 (H-bond)
Interaction Mechanism Visualization

Understanding the binding mode is critical. The diagram below illustrates the expected pharmacophoric map for EGFR binding.

InteractionMap Ligand_Hydrazide Hydrazide Group (-CONH-NH2) Met793 Met793 (Hinge Region) Ligand_Hydrazide->Met793 H-Bond (Donor/Acceptor) Ligand_Benzyl Benzyl Ring (Hydrophobic) HydrophobicPocket Leu718 / Val726 (Hydrophobic Pocket) Ligand_Benzyl->HydrophobicPocket Pi-Sigma / Hydrophobic Ligand_Linker Aniline NH Thr790 Thr790 (Gatekeeper) Ligand_Linker->Thr790 Water-mediated H-Bond

Figure 2: Predicted pharmacophoric interaction map of 4-(Benzylamino)benzohydrazide within the EGFR kinase active site.

Validation Strategy (Self-Correcting Protocol)

To ensure Trustworthiness , perform a Redocking Validation :

  • Extract the native ligand (e.g., Erlotinib from 1M17).

  • Prepare it using the exact same protocol as your test ligand.

  • Dock it back into the receptor.

  • Pass Criteria: The RMSD between the docked pose and the crystallographic pose must be < 2.0 Å . If > 2.0 Å, adjust grid center or box size.

Troubleshooting & Optimization

  • Issue: Ligand fails to dock into the deep pocket.

    • Cause: The benzyl tail might be clashing with the gatekeeper residue (e.g., Thr790 in EGFR).

    • Solution: Enable "side-chain flexibility" for the gatekeeper residue in AutoDock Vina or Glide.

  • Issue: Positive Binding Energy.

    • Cause: Severe steric clash or incorrect charge assignment.

    • Solution: Re-minimize the ligand using a different force field (e.g., OPLS3e) and check for non-bonded atom overlaps.

References

  • Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. Journal of Biological Chemistry.

  • Rozwarski, D. A., et al. (1998). Crystal structure of the Mycobacterium tuberculosis enoyl-ACP reductase, InhA, in complex with NAD+ and a C16 fatty acyl substrate. Science.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

  • Kumar, P., Narasimhan, B., et al. (2018). N′-[4-[(Substituted imino)methyl]benzylidene]-substituted benzohydrazides: synthesis, antimicrobial, antiviral, and anticancer evaluation.[1] Medicinal Chemistry Research.

  • Gasteiger, J., & Marsili, M. (1980). Iterative partial equalization of orbital electronegativity—a rapid access to atomic charges. Tetrahedron.

Sources

Application

Application Notes and Protocols for Assessing the Antioxidant Activity of N-Substituted Benzohydrazide Compounds

Introduction: The Crucial Role of Antioxidant Profiling in Drug Discovery In the landscape of modern drug development, the mitigation of oxidative stress is a cornerstone of therapeutic strategy for a multitude of pathol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Crucial Role of Antioxidant Profiling in Drug Discovery

In the landscape of modern drug development, the mitigation of oxidative stress is a cornerstone of therapeutic strategy for a multitude of pathologies, including neurodegenerative diseases, cancer, and cardiovascular disorders. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these harmful entities. N-substituted benzohydrazides have emerged as a promising class of synthetic compounds, with a structural scaffold amenable to diverse functionalization, leading to a wide spectrum of biological activities. Their potential to act as antioxidants is of significant interest, as this capability can contribute to their therapeutic efficacy by protecting cells from oxidative damage.

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides a detailed overview and field-tested protocols for a panel of assays to robustly characterize the antioxidant activity of novel N-substituted benzohydrazide derivatives. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system.

A single assay is insufficient to capture the multifaceted nature of antioxidant activity.[1] Different assays are based on distinct chemical principles, and a compound may exhibit varying efficacy depending on the specific radical source, reaction mechanism (Hydrogen Atom Transfer vs. Single Electron Transfer), and experimental conditions such as solvent and pH.[2] Therefore, a cross-validated approach using a panel of assays is imperative for a reliable and comprehensive characterization of a compound's antioxidant profile.[1][3]

I. In Vitro Chemical Assays: The First Line of Screening

These assays are rapid, cost-effective, and essential for initial screening and structure-activity relationship (SAR) studies. They primarily measure the radical scavenging or reducing power of a compound in a chemical system.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle & Rationale: The DPPH assay is one of the most common and straightforward methods for evaluating antioxidant activity.[4] It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, neutralizing it.[4] This results in a color change from deep violet to pale yellow, which is measured spectrophotometrically at approximately 517 nm.[5] The degree of discoloration is directly proportional to the radical scavenging activity of the N-substituted benzohydrazide compound.[4]

The choice of a 30-minute incubation time is a common starting point, but it's crucial to recognize that the reaction kinetics can vary for different antioxidants.[2] For novel compounds like N-substituted benzohydrazides, performing a kinetic study to determine the optimal reaction time where the reaction reaches a plateau is highly advisable.[2]

Experimental Workflow: DPPH Assay

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare DPPH Solution (0.2 mM in Methanol) P2 Prepare Test Compound Stock Solutions P3 Prepare Serial Dilutions of Test Compound P4 Prepare Ascorbic Acid Standard R1 Mix 1 mL DPPH Solution with 1 mL of Sample/Standard P4->R1 R2 Incubate in the Dark for 30 min at Room Temperature A1 Measure Absorbance at 517 nm R2->A1 A2 Calculate % Inhibition A3 Determine IC50 Value

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Protocol: DPPH Assay

A. Reagent Preparation:

  • DPPH Solution (0.2 mM): Dissolve an appropriate amount of DPPH in methanol. This solution should be prepared fresh for each experiment and stored in a dark, airtight container to prevent degradation.[2]

  • Test Compounds: Prepare a stock solution of the N-substituted benzohydrazide compound in a suitable solvent (e.g., DMSO, methanol). From this stock, prepare a series of dilutions to determine the IC50 value.[6]

  • Standard: Ascorbic acid or Trolox can be used as a positive control. Prepare a stock solution and serial dilutions in the same manner as the test compounds.[5]

B. Assay Procedure:

  • To 1.0 mL of the DPPH methanolic solution, add 1.0 mL of the test compound solution at different concentrations.[5]

  • Prepare a control reaction containing 1.0 mL of DPPH solution and 1.0 mL of the solvent used for the test compound.

  • Shake the mixtures well and allow them to stand at room temperature in the dark for 30 minutes.[5][6]

  • Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.[5]

C. Data Analysis:

  • Calculate the percentage of radical-scavenging activity using the following formula:

    • Radical-Scavenging Activity (%) = [(A_control – A_sample) / A_control] x 100 [6]

    • Where A_control is the absorbance of the control reaction and A_sample is the absorbance of the test compound.

  • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle & Rationale: The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[1] The ABTS•+ is generated by oxidizing ABTS with potassium persulfate.[7] This radical cation has a characteristic blue-green color, which decreases upon reduction by an antioxidant.[8] The change in absorbance is measured spectrophotometrically, typically at 734 nm.[8]

A key advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic compounds, and it generally has faster reaction kinetics than the DPPH assay.[1][9] The reaction is also less susceptible to interference from compounds that have absorption near 517 nm. The generation of the ABTS•+ requires a 12-16 hour incubation period to ensure complete and stable radical formation, which is a critical step for reproducibility.[9][10]

Reaction Mechanism: ABTS Assay

cluster_main ABTS ABTS (Colorless) ABTS_radical ABTS•+ (Blue-Green) ABTS->ABTS_radical Oxidation Persulfate K₂S₂O₈ Reduced_ABTS ABTS (Colorless) ABTS_radical->Reduced_ABTS Reduction by Antioxidant Antioxidant Benzohydrazide (AH) Antioxidant_radical Benzohydrazide (A•) Antioxidant->Antioxidant_radical Oxidation

Caption: ABTS radical generation and scavenging by an antioxidant.

Detailed Protocol: ABTS Assay

A. Reagent Preparation:

  • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.

  • Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.

  • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[9] This step is crucial for the complete generation of the radical cation.

  • Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[10]

B. Assay Procedure:

  • Add 2.0 mL of the ABTS•+ working solution to 1.0 mL of the test compound at various concentrations.[9]

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 6-30 minutes).[9][11]

  • Measure the absorbance at 734 nm.

C. Data Analysis:

  • Calculate the percentage of inhibition similarly to the DPPH assay.

  • The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[1] This is determined by comparing the percentage of inhibition of the sample with that of a Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle & Rationale: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[12] The reaction takes place in an acidic environment (pH 3.6), where the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form results in the formation of an intense blue-colored complex.[12][13] The absorbance of this complex is measured at approximately 593 nm.[2]

The FRAP assay directly measures the reducing capacity of a compound, which is an important aspect of antioxidant activity.[12] It is a simple and rapid method. However, it's important to note that the FRAP assay does not measure the response of antioxidants to free radicals, and it may not detect all types of antioxidants, such as those that act by hydrogen atom transfer.[12] The reaction is typically very fast, with a common incubation time of 4-6 minutes at 37°C.[2][12]

Detailed Protocol: FRAP Assay

A. Reagent Preparation:

  • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid.

  • TPTZ Solution (10 mM): Dissolve 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.

  • Ferric Chloride Solution (20 mM): Dissolve FeCl₃·6H₂O in deionized water.[2]

  • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio.[2][12] Warm the reagent to 37°C before use.

B. Assay Procedure:

  • Add 150 µL of the FRAP reagent to a microplate well or test tube.[12]

  • Add 20 µL of the test compound or a standard (e.g., FeSO₄·7H₂O).[12]

  • Incubate at 37°C for a specific time (e.g., 4-6 minutes).[2][12]

  • Measure the absorbance at approximately 593 nm.[2]

C. Data Analysis:

  • Create a standard curve using known concentrations of a ferrous standard (e.g., FeSO₄·7H₂O).

  • Determine the FRAP value of the test compound by comparing its absorbance to the standard curve. The results are typically expressed as µM Fe(II) equivalents.

CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay

Principle & Rationale: The CUPRAC assay is based on the reduction of the cupric ion (Cu²⁺) to the cuprous ion (Cu¹⁺) by antioxidants. The Cu¹⁺ ion then forms a stable, colored chelate complex with neocuproine (2,9-dimethyl-1,10-phenanthroline), which has a maximum absorbance at 450 nm.[14]

The CUPRAC assay offers several advantages. It is performed at a pH of 7.0, which is close to physiological pH.[14] It is applicable to both hydrophilic and lipophilic antioxidants and is particularly effective for thiol-type antioxidants like glutathione, for which the FRAP assay is largely nonresponsive.[14][15] The reagents are stable, and the assay is selective.[15]

Detailed Protocol: CUPRAC Assay

A. Reagent Preparation (based on commercially available kits):

  • CUPRAC Reagent A (Copper(II) chloride solution)

  • CUPRAC Reagent B (Neocuproine solution)

  • CUPRAC Reagent C (Ammonium acetate buffer)

  • Standard: Trolox or Uric Acid is commonly used as a standard.[16]

B. Assay Procedure (Microplate format):

  • Add 40 µL of the sample or standard to a 96-well microplate.

  • Add 40 µL of CUPRAC Reagent A to each well.

  • Add 40 µL of prepared CUPRAC Solution B (neocuproine) to each well.

  • Incubate at room temperature for a specified time (e.g., 3-5 minutes).[16]

  • Measure the absorbance at 450 nm.

C. Data Analysis:

  • Construct a standard curve using the absorbance values of the standard (e.g., Trolox).

  • Determine the antioxidant capacity of the N-substituted benzohydrazide compounds, expressed as µM Trolox Equivalents.

Table 1: Comparison of In Vitro Chemical Antioxidant Assays

AssayPrincipleWavelengthStandardAdvantagesLimitations
DPPH Radical Scavenging (H-atom/electron donation)~517 nmAscorbic Acid, TroloxSimple, rapid, does not require radical generation.[9][17]Not representative of physiological radicals; potential for interference from colored compounds.[11]
ABTS Radical Cation Scavenging~734 nmTroloxApplicable to hydrophilic and lipophilic compounds; faster kinetics than DPPH.[1][9]Radical is not naturally occurring in biological systems; requires pre-generation.[1][11]
FRAP Ferric Ion Reduction~593 nmFeSO₄·7H₂ORapid, simple, direct measure of reducing power.[12]Does not measure radical scavenging; pH is not physiological; may not detect all antioxidants.[12][14]
CUPRAC Cupric Ion Reduction~450 nmTrolox, Uric AcidOperates at physiological pH; applicable to a wide range of antioxidants including thiols.[14][15]Less commonly used than other assays.

II. Biologically Relevant Assays: Bridging the Gap to In Vivo Efficacy

While chemical assays are invaluable for initial screening, they do not account for critical physiological factors like cell uptake, metabolism, and intracellular localization.[18][19] Therefore, for drug development professionals, it is essential to progress promising N-substituted benzohydrazide candidates to more biologically relevant assay systems.

Cellular Antioxidant Activity (CAA) Assay

Principle & Rationale: The CAA assay measures the antioxidant capacity of a compound within a living cell, typically using a human cell line like HepG2.[18][19] It quantifies the ability of a compound to prevent the oxidation of a cell-permeable fluorescent probe, 2',7'-dichlorodihydrofluorescin diacetate (DCFH-DA), by peroxyl radicals.[20][21]

Inside the cell, esterases cleave the diacetate groups from DCFH-DA, trapping the non-fluorescent DCFH within the cell.[19] A free radical initiator, such as ABAP, is then added to induce oxidative stress.[21] In the absence of an effective antioxidant, the peroxyl radicals oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[21] An effective antioxidant will scavenge the radicals, inhibiting the formation of DCF and thus reducing fluorescence.[20] This assay is considered more biologically relevant because it accounts for the bioavailability and metabolism of the test compound.[18][21]

Comprehensive Antioxidant Assessment Workflow

cluster_initial Initial Screening (In Vitro) cluster_cellular Cell-Based Assessment cluster_enzymatic Enzymatic Activity Assessment DPPH DPPH Assay CAA Cellular Antioxidant Activity (CAA) Assay DPPH->CAA ABTS ABTS Assay ABTS->CAA FRAP FRAP Assay FRAP->CAA CUPRAC CUPRAC Assay CUPRAC->CAA SOD SOD Activity Assay CAA->SOD CAT Catalase (CAT) Activity Assay CAA->CAT GPx GPx Activity Assay CAA->GPx

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the N-Benzylation of 4-Aminobenzohydrazide

The Core Challenge: The Nucleophile Competition Welcome to the technical guide for functionalizing 4-aminobenzohydrazide (4-ABH) . If you are reading this, you are likely facing a mixture of products or low yields.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

The Core Challenge: The Nucleophile Competition

Welcome to the technical guide for functionalizing 4-aminobenzohydrazide (4-ABH) . If you are reading this, you are likely facing a mixture of products or low yields.[1][2]

The central issue with 4-ABH is competing nucleophilicity .[1][3] You have three distinct nitrogen centers, each with different reactivities driven by electronic effects:

  • The Aniline Nitrogen (

    
    ):  Moderately nucleophilic (
    
    
    
    ), activated by the aromatic ring but sterically accessible.[1][2]
  • The Terminal Hydrazide Nitrogen (

    
    ):  Highly nucleophilic towards carbonyls due to the alpha-effect  (lone pair repulsion from the adjacent nitrogen increases reactivity).[1][2]
    
  • The Internal Hydrazide Nitrogen (

    
    ):  Generally non-nucleophilic due to resonance with the carbonyl group (amide-like character).[1][2]
    

The Critical Diagnostic: Before troubleshooting, you must define your target.[1]

  • Target A:

    
    -benzyl-4-aminobenzohydrazide (Benzylation at the hydrazide).[1][2][3]
    
  • Target B: 4-(benzylamino)benzohydrazide (Benzylation at the aniline).[1][2]

Visualizing the Reaction Landscape

The following diagram illustrates the divergent pathways based on reagent choice.

ReactionPathways Start 4-Aminobenzohydrazide (Substrate) Aldehyde Reagent: Benzaldehyde (Reductive Amination) Start->Aldehyde High Chemoselectivity Halide Reagent: Benzyl Bromide/Chloride (Direct Alkylation) Start->Halide Low Selectivity Protection Strategy: Protect Hydrazide (Acetone) Start->Protection For Target B Hydrazone Intermediate: Hydrazone (Schiff Base) (Kinetic Product) Aldehyde->Hydrazone Fast (Alpha-Effect) Mixture Result: Complex Mixture (Poly-alkylation at N-Ar and N-beta) Halide->Mixture Direct SN2 TargetA Target A: N'-Benzyl-4-aminobenzohydrazide (Hydrazide Alkylation) Hydrazone->TargetA Reduction (NaBH4) TargetB Target B: 4-(Benzylamino)benzohydrazide (Aniline Alkylation) Protection->TargetB 1. BnBr 2. Hydrolysis

Figure 1: Reaction pathways for 4-aminobenzohydrazide. Note that direct alkylation with halides leads to uncontrolled mixtures, whereas reductive amination favors the hydrazide.[2]

Troubleshooting Guide: Scenario A (Targeting the Hydrazide)

The Preferred Route: Reductive Amination.[1][4] Direct alkylation with benzyl chloride is not recommended due to poly-alkylation.[1][3] Use Benzaldehyde followed by reduction.[1]

Protocol: Selective Reductive Amination
  • Condensation: Reflux 4-ABH (1.0 eq) with Benzaldehyde (1.0 eq) in Ethanol (EtOH) for 2-4 hours. The product (Hydrazone) usually precipitates.[1][2]

  • Reduction: Suspend the isolated hydrazone in Methanol (MeOH). Add

    
     (1.5 eq) slowly at 0°C, then warm to RT.
    
Common Issues & Solutions
SymptomProbable CauseCorrective Action
Product is a solid mass/insoluble The intermediate hydrazone is highly crystalline and insoluble.[3]Do not try to reduce in the same pot if it precipitates.[1] Filter the hydrazone, dry it, and resuspend in a more polar solvent (e.g., MeOH/THF mixture) for the reduction step.[2]
Incomplete Reduction (TLC shows SM)

decomposed or pH too high.
Add a drop of acetic acid to activate the imine, or switch to

(Sodium Cyanoborohydride) at pH 4-5.[2]
Over-alkylation (Tertiary amine) Excess aldehyde present during reduction.[1][2]Ensure the condensation step is complete and remove excess aldehyde (wash the hydrazone solid with ether) before adding the reducing agent.
Cleavage of N-N bond Hydrogenolysis occurred (if using

).[1][2]
Avoid catalytic hydrogenation for hydrazines if possible.[1] Use hydride reagents (

) to preserve the N-N bond.[1][2]

Troubleshooting Guide: Scenario B (Targeting the Aniline)

The Challenge: The hydrazide is more reactive toward carbonyls, and competitively reactive toward halides. You cannot simply add Benzyl Bromide and expect it to go to the aniline exclusively.

Protocol: The "Sacrificial Protection" Strategy

To force reaction at the aniline, you must temporarily "mask" the hydrazide.

  • Protection: React 4-ABH with Acetone (solvent and reagent) at reflux.[1] This forms the acetone hydrazone (

    
    ).[1][2][3]
    
  • Benzylation: React the protected intermediate with Benzyl Bromide (1.1 eq) and

    
     in DMF or Acetonitrile. The steric bulk of the hydrazone protects the 
    
    
    
    , and the amide resonance deactivates
    
    
    .[2]
  • Deprotection: Hydrolyze the acetone group with mild aqueous acid (2N HCl in THF) to recover the hydrazide.[1]

Common Issues & Solutions
SymptomProbable CauseCorrective Action
Low Yield in Step 2 Aniline nucleophilicity is low.[1][3]Add a catalytic amount of KI (Finkelstein condition) to activate the benzyl bromide.[1] Heat to 60-80°C.
Deprotection fails Acetone hydrazone is too stable.[1][3]Heat the acidic solution.[1][5] If HCl is too harsh (cleaving the benzyl), use

-TsOH in wet ethanol.[1][2]
Mixture of products Protection was incomplete.Verify the formation of the acetone hydrazone by NMR (look for two methyl singlets at ~2.0 ppm) before proceeding to alkylation.

FAQ: Expert Insights

Q: Can I use Benzyl Chloride instead of Benzyl Bromide? A: Yes, but Benzyl Chloride is less reactive.[1][2] You will need higher temperatures (refluxing acetonitrile) and iodide catalysis (NaI/KI) to drive the reaction at the aniline position.[2] For the hydrazide, avoid direct alkylation entirely.[1]

Q: How do I distinguish the two isomers by NMR? A: This is the most critical analytical step.

  • Hydrazide Alkylation (

    
    ):  You will see the benzylic 
    
    
    
    as a singlet (or doublet if coupling to NH) around 3.8–4.0 ppm.[1][2] Crucially, the Aniline
    
    
    will remain a broad singlet integrating for 2H around 5.5–6.0 ppm (in DMSO-
    
    
    ).[1][2]
  • Aniline Alkylation (

    
    ):  The Aniline 
    
    
    
    becomes a triplet (coupling to benzyl
    
    
    ) around 6.5–7.0 ppm.[1][2] The benzylic
    
    
    often shifts slightly downfield (4.2–4.4 ppm) compared to the hydrazide version. HMBC correlation between the carbonyl carbon and the hydrazide NH is definitive.

Q: My product is turning yellow/brown on the bench. Why? A: Hydrazides are reducing agents and are susceptible to air oxidation, forming azo/azoxy impurities or radical decomposition products.[1][2] Store your purified product under Nitrogen/Argon at -20°C.[1][3]

References

  • Reactivity of Hydrazides vs.

    • Mechanism:[1][2][5][6] The alpha-effect in hydrazides significantly enhances nucleophilicity toward carbonyl electrophiles compared to arylamines.[1]

    • Source: Dixon, N. J., et al.[1][2] "The Alpha-Effect in Nucleophilic Substitution." Journal of Organic Chemistry, 2005.[1][2]

  • Reductive Amination Selectivity

    • Protocol: Synthesis of benzyl hydrazine derivatives via amination of benzylic C–H bonds or reductive amination.[1]

    • Source:New Journal of Chemistry, "Synthesis of benzyl hydrazine derivatives via amination...", RSC Publishing.[1][2]

  • Protection Strategies for Hydrazides

    • Method: Use of acetone as a protecting group for hydrazides during alkylation of other functional groups.[1]

    • Source: Wuts, P. G. M.[2] Greene's Protective Groups in Organic Synthesis, 5th Ed., Wiley, 2014.[1][2] (Standard Reference Text).

  • pKa Values and Nucleophilicity

    • Data: Aniline pKa ~4.6; Hydrazide pKa (conjugate acid) ~3.0, but neutral hydrazide is highly nucleophilic to aldehydes.[1][2]

    • Source:Bordwell pKa Table.

Sources

Optimization

"interpreting unexpected peaks in the NMR spectrum of 4-(Benzylamino)benzohydrazide"

Case ID: NMR-326019-BZ Subject: Troubleshooting Unexpected Signals in 1H NMR (DMSO-d₆) Status: Active Guide Assigned Specialist: Senior Application Scientist Executive Summary You are likely observing "ghost" peaks or br...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: NMR-326019-BZ Subject: Troubleshooting Unexpected Signals in 1H NMR (DMSO-d₆) Status: Active Guide Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely observing "ghost" peaks or broadening in the 3.0–5.0 ppm and 8.0–10.0 ppm regions. For 4-(Benzylamino)benzohydrazide , these anomalies are rarely due to contamination but rather the dynamic behavior of exchangeable protons (hydrazide -NH-NH₂ and benzyl -NH-) and their interaction with the solvent (DMSO-d₆) and residual water.

This guide deconstructs the spectrum into three troubleshooting modules to isolate the source of your unexpected signals.

Module 1: The "Floating" Broad Peaks (Solvent & Water)

Symptom: A broad, variable signal appears between 3.3 ppm and 4.2 ppm , interfering with the benzyl methylene (-CH₂-) or hydrazide amine (-NH₂) signals.

Technical Explanation

In DMSO-d₆, residual water is not a static impurity. It is a dynamic hydrogen-bond donor/acceptor.

  • Standard Shift: Pure water in dry DMSO appears at 3.33 ppm .

  • The Shift Mechanism: The hydrazide group (-CONHNH₂) and the secondary amine (-NH-) are strong H-bond donors. They interact with residual water, shifting the water peak downfield (towards 4.0+ ppm) and broadening it due to proton exchange.

  • Interference: This often overlaps with the benzyl -CH₂- doublet (~4.3 ppm) or the hydrazide -NH₂ protons (~4.5 ppm).

Diagnostic Protocol: The D₂O Shake

To confirm if a peak is water or an exchangeable proton (NH/NH₂), perform a Deuterium Exchange experiment.

  • Acquire a standard 1H NMR spectrum in DMSO-d₆.

  • Add 1–2 drops of D₂O (Deuterium Oxide) directly to the NMR tube.

  • Shake vigorously for 10 seconds.

  • Re-acquire the spectrum.

Result Interpretation:

  • Disappears: The peak was -NH, -NH₂, or H₂O (exchanged for D).

  • Remains: The peak is non-exchangeable (CH, CH₂, Ar-H).

  • New Peak: A sharp HDO peak will appear at approx. 4.8 ppm.

Module 2: The Hydrazide & Amine Region (Structural Assignment)

Symptom: The integration of protons does not match the expected count, or peaks are split/broadened unexpectedly.

Chemical Shift Assignment Table (DMSO-d₆)
MoietyProton TypeExpected Shift (δ ppm)MultiplicityNotes
Hydrazide Amide -CO-NH -9.3 – 9.8 Singlet (Broad)Highly sensitive to concentration/temp.
Aromatic Ring A Benzoyl Ar-H 7.6 – 7.8 Doublet (d)Ortho to carbonyl.
Aromatic Ring B Benzyl Ar-H 7.2 – 7.4 MultipletOverlap common.
Aromatic Ring A Benzoyl Ar-H 6.5 – 6.7 Doublet (d)Ortho to amine (shielded).
Benzyl Amine -CH₂-NH -6.0 – 6.5 Triplet (t) or BroadBecomes a triplet if dry; singlet if wet.
Hydrazide Amine -NH-NH₂ 4.0 – 4.8 Broad SingletOften confused with water. Integrates to 2H.
Benzyl Methylene -CH₂ -NH-4.2 – 4.4 Doublet (d)Coupes to NH (J ≈ 6 Hz). Becomes Singlet with D₂O.
The "Missing" Signal Mystery

Users often report the hydrazide -NH₂ is missing.

  • Cause: Rapid proton exchange with water broadens this peak into the baseline.

  • Solution: Cool the sample to 273 K (0°C) . Lowering temperature slows the exchange rate, sharpening the -NH₂ signal and separating it from the water peak.

Module 3: Impurity Fingerprinting

Symptom: Sharp, well-defined multiplets that do not disappear with D₂O. These are likely synthesis byproducts.

Common Impurity Table
Impurity SourceCompoundDiagnostic Signal (DMSO-d₆)
Starting Material Benzylamine3.7 ppm (Singlet, CH₂) - Shift differs from product
Starting Material 4-Fluorobenzohydrazide9.8 ppm (Hydrazide NH), 7.0-8.0 (Ar-H coupling to F)
Intermediate Ethyl 4-(benzylamino)benzoate1.3 ppm (Triplet, -CH₃), 4.2 ppm (Quartet, -CH₂-)
Decomposition 4-(Benzylamino)benzoic acid12.0+ ppm (Broad, -COOH). Hydrazides hydrolyze in wet acid.
Solvent Ethanol (Recrystallization)1.05 ppm (t), 3.44 ppm (q)

Visual Troubleshooting Workflow

The following logic gate diagram assists in rapid identification of unexpected peaks.

NMR_Troubleshooting Start Unexpected Peak Observed Q_Broad Is the peak BROAD or variable in shift? Start->Q_Broad Action_D2O Protocol: Perform D₂O Shake (Add D₂O, Shake, Retest) Q_Broad->Action_D2O Yes Conclusion_Impurity Identified: Non-Exchangeable Impurity (Check Impurity Table) Q_Broad->Conclusion_Impurity No (Sharp Multiplet) Result_Gone Peak Disappears? Action_D2O->Result_Gone Result_Gone->Conclusion_Impurity No Q_Region Chemical Shift Region? Result_Gone->Q_Region Yes Conclusion_Exchange Identified: Exchangeable Proton (NH, NH₂, or H₂O) Res_3_4 3.0 - 4.5 ppm Q_Region->Res_3_4 Res_9_10 9.0 - 10.0 ppm Q_Region->Res_9_10 Soln_Water Likely H₂O / -NH₂ overlap. Action: Cool to 0°C Res_3_4->Soln_Water Soln_Amide Likely Hydrazide -CONH- Normal for this moiety Res_9_10->Soln_Amide

Caption: Decision tree for categorizing unknown signals in aryl hydrazide spectra based on exchangeability and chemical shift.

Advanced Topic: Rotational Isomerism

While less common in hydrazides than in tertiary amides, restricted rotation around the C(O)-N bond can occur.

  • Observation: "Doubling" of peaks (e.g., two sets of aromatic doublets) in a pure sample.

  • Verification: Run a Variable Temperature (VT) NMR .

    • Heat sample to 323 K (50°C).

    • If peaks coalesce (merge) into single sharp signals, they are rotamers (conformational isomers), not impurities.

References

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed). John Wiley & Sons.[4] (General reference for Hydrazide/Amine shifts).

  • Reich, H. J. (2023). "Structure Determination Using NMR: Chemical Shifts of Common Functional Groups." University of Wisconsin-Madison Chemistry.

Sources

Troubleshooting

"recrystallization methods for obtaining pure 4-(Benzylamino)benzohydrazide crystals"

[1] Introduction: The Purity Imperative You are likely working with 4-(benzylamino)benzohydrazide (CAS: 326019-93-6) as a critical intermediate for HDAC inhibitors or Schiff base ligands.[1] The purity of this hydrazide...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction: The Purity Imperative

You are likely working with 4-(benzylamino)benzohydrazide (CAS: 326019-93-6) as a critical intermediate for HDAC inhibitors or Schiff base ligands.[1] The purity of this hydrazide is non-negotiable; trace hydrazine hydrate affects biological assays, and unreacted esters hamper subsequent condensation reactions.

This molecule presents a specific purification challenge: it possesses a lipophilic benzyl tail and a polar hydrazide head .[1] This amphiphilic nature often leads to "oiling out" rather than crystallizing.[1] This guide provides a robust, self-validating protocol to overcome these thermodynamic hurdles.

Module 1: Solvent Selection Strategy

The choice of solvent is dictated by the competing polarity of the benzyl amino group (hydrophobic) and the hydrazide moiety (hydrophilic/H-bonding).

Primary Recommendation: Ethanol (Absolute or 95%)

Ethanol is the gold standard for benzohydrazides.[1] It dissolves the compound at reflux (


) but allows crystallization upon cooling due to the disruption of H-bonds.
Solvent Decision Matrix

Use this logic flow to determine if you need to adjust your solvent system based on your crude material's behavior.[1]

SolventSelection Start Test Solubility (100 mg in 1 mL) SolubleCold Soluble at Room Temp? Start->SolubleCold Check RT InsolubleHot Insoluble at Reflux? SolubleCold->InsolubleHot No Action1 Too Soluble: Use EtOH/Water (9:1) or Evaporate to reduce vol. SolubleCold->Action1 Yes Perfect Soluble Hot / Insoluble Cold InsolubleHot->Perfect No Action2 Too Insoluble: Switch to Methanol or DMF/Water (Last Resort) InsolubleHot->Action2 Yes Action3 Proceed to Recrystallization Perfect->Action3

Figure 1: Solvent selection logic. Blue nodes indicate decision points; Green indicates the target state.

Module 2: The Recrystallization Protocol (SOP)

Safety Warning: Hydrazides can be toxic.[1] Hydrazine hydrate (potential impurity) is a known carcinogen.[1] Work in a fume hood.

Step-by-Step Methodology
  • Dissolution (The Saturation Point):

    • Place crude solid in an Erlenmeyer flask.

    • Add Ethanol slowly while heating to reflux.[1]

    • Critical: Add solvent only until the solid disappears.[1] If you see a persistent cloudiness that isn't solid chunks, it might be inorganic salts (filter these off).[1]

    • Ratio Target: ~10-15 mL Ethanol per gram of crude (this varies by impurity profile).[1]

  • Decolorization (Optional but Recommended):

    • If the solution is yellow/brown (oxidation products), remove from heat.

    • Add Activated Charcoal (1-2% w/w).[1]

    • Boil for 2 minutes. Do not add charcoal to a boiling solution (risk of eruption).[1]

  • Hot Filtration (The Trap):

    • Filter the hot solution through a pre-warmed funnel (fluted filter paper) to remove charcoal or dust.[1]

    • Why Pre-warm? Prevents premature crystallization on the glass, which lowers yield.

  • Controlled Cooling (The Nucleation):

    • Allow the filtrate to cool to room temperature undisturbed .

    • Do not plunge immediately into ice.[1] Rapid cooling traps impurities in the lattice.

    • Once at room temp, move to an ice bath (

      
      ) for 1 hour to maximize yield.
      
  • Isolation:

    • Filter via vacuum filtration (Buchner funnel).[1]

    • Wash: Use cold Ethanol (

      
      ).[1]
      
    • Dry: Vacuum oven at

      
       or air dry.
      

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by users working with N-substituted benzohydrazides.

Issue 1: "The product is Oiling Out (forming a blob instead of crystals)."

Diagnosis: This is the most common failure with benzyl-substituted hydrazides.[1] It occurs when the compound's melting point is lower than the solvent's boiling point, or when the solution is too concentrated (supersaturated). Corrective Actions:

  • Re-dissolve and Dilute: Add 20% more solvent and reheat.[1] A slightly more dilute solution favors crystal growth over liquid-liquid phase separation [1].[1]

  • Seeding: Add a tiny crystal of pure product (if available) at

    
    .
    
  • Trituration: If it oils out, decant the supernatant and scratch the oil with a glass rod in the presence of a non-solvent (like diethyl ether or hexanes) to induce solidification.

Issue 2: "My crystals are colored (Yellow/Pink)."

Diagnosis: Trace oxidation of the hydrazine moiety or residual benzylamine.[1] Corrective Actions:

  • Charcoal Treatment: Repeat the recrystallization with activated charcoal (as described in Step 2 of the SOP).

  • Acid Wash (Advanced): If the color persists, wash the solid with cold, dilute NaHCO3 solution to remove acidic impurities, then recrystallize again from ethanol [2].

Issue 3: "Low Yield (<50%)."

Diagnosis: The compound is too soluble in ethanol, or too much solvent was used.[1] Corrective Actions:

  • Concentrate: Evaporate 30% of the solvent volume on a rotavap and re-cool.

  • Anti-Solvent: Add water dropwise to the hot ethanol solution until faint turbidity appears, then let it cool. Water acts as an anti-solvent, forcing the hydrophobic benzyl tail to aggregate [3].

Module 4: Purity Assessment (Validation)

Do not assume purity based on appearance. Validate using these metrics:

MetricAcceptance CriteriaMethod Note
Melting Point Sharp range (

range)
Broad range indicates impurities.[1] Compare to lit (approx.

range for similar analogs; determine specific value).
TLC Single spotEluent: CHCl

:MeOH (9:1).[1] Stain with Iodine or UV.[1]
1H NMR Integration of Benzyl CH

(s, 2H) vs. Aromatic protons
Check for absence of Ethyl peaks (quartet/triplet) which indicate unreacted ester.
Recrystallization Workflow Diagram

RecrystallizationFlow Crude Crude Solid Dissolve Dissolve in Hot EtOH (Reflux) Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Cool Slow Cooling (RT -> Ice Bath) Filter->Cool Cool->Dissolve If Oiling Out: Add more solvent Isolate Vacuum Filtration & Wash Cool->Isolate Dry Pure Crystals Isolate->Dry

Figure 2: Standard Operating Procedure flow.[1] The dashed red line represents the critical remediation loop for oiling out.

References

  • LibreTexts Chemistry. (2022).[1] Troubleshooting: Oiling Out.[1][2][3]Link

  • BenchChem. (2025).[1][4] Troubleshooting guide for the synthesis of benzohydrazide derivatives.Link

  • University of York. (2024).[1] Problems with Recrystallisations - Oiling Out.[1][2]Link

  • Sigma-Aldrich. (n.d.).[1] 4-Nitrobenzoic hydrazide Properties (Analog Reference).Link

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of N-Substituted Benzohydrazides

Status: Operational Ticket ID: SC-BZBZ-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Scale-Up, Safety, and Purity in Benzohydrazide Coupling Introduction: The...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SC-BZBZ-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Scale-Up, Safety, and Purity in Benzohydrazide Coupling

Introduction: The Engineering of a Labile Scaffold

Welcome to the technical support hub for N-substituted benzohydrazides . You are likely here because a reaction that worked perfectly on a 100 mg scale in a scintillation vial has failed—or become dangerous—at the 50 g or 1 kg scale.

N-substituted benzohydrazides are critical pharmacophores (e.g., in kinase inhibitors and antimicrobial agents). However, their scale-up presents a "unholy trinity" of challenges:

  • Thermal Instability: The N-N bond is weak; hydrazides are high-energy species.

  • Genotoxicity: Unreacted hydrazine precursors are potent Genotoxic Impurities (PGIs).

  • Regioselectivity: Controlling acylation at

    
     (proximal) vs. 
    
    
    
    (distal) or preventing
    
    
    -diacylation.

This guide moves beyond standard textbook procedures to address the process engineering required for safe, high-purity isolation.

Module 1: Thermal Safety & Calorimetry

User Question:

"I observed a sudden temperature spike during the addition of benzoyl chloride to my hydrazine solution. The reaction mixture darkened. Is this normal?"

Technical Diagnosis:

No, this is a potential runaway event. The reaction between acid chlorides and hydrazines is highly exothermic (


). On a small scale, passive heat loss dissipates this energy. On a large scale, the surface-area-to-volume ratio decreases, leading to heat accumulation. If the temperature exceeds the Onset Temperature (

)
of the hydrazide (often

C, but lower with specific substituents), autocatalytic decomposition occurs, releasing

gas and causing vessel over-pressurization.
Troubleshooting Protocol:
  • Dosing Control: Never add the hydrazine to the acid chloride (reverse addition). Always add the acid chloride to the hydrazine/base mixture. This ensures the hydrazine is in excess locally, minimizing di-acylation, and allows you to stop the feed if cooling fails.

  • Accumulation Check: If the reaction is slow (e.g., due to low temperature), reagents may accumulate. Once the reaction "kicks off," the accumulated energy releases simultaneously.

    • Solution: Run a reaction calorimeter (RC1) experiment to determine the heat flow profile. Ensure the reaction is dosage-controlled (heat release stops when dosing stops).

Visual Guide: Thermal Safety Decision Matrix

SafetyMatrix Start Start Scale-Up Assessment DSC Run DSC (Differential Scanning Calorimetry) Start->DSC Exotherm Exotherm Detected < 200°C? DSC->Exotherm ARC Run ARC (Accelerating Rate Calorimetry) Determine T_onset & TMR_ad Exotherm->ARC Yes Cooling Calculate Cooling Capacity (Q_remove > Q_generate) Exotherm->Cooling No (Stable) Stop STOP: Redesign Route (High Explosion Risk) ARC->Stop T_onset < Process Temp + 50°C Process Proceed with Dosing Control (Limit accumulation < 5%) ARC->Process T_onset > Process Temp + 50°C Cooling->Process

Figure 1: Thermal safety workflow. Always determine the Time to Maximum Rate (TMRad) before scaling above 100g.

Module 2: Impurity Control (The PGI Challenge)

User Question:

"My final product contains 50 ppm of residual hydrazine. The regulatory limit is < 10 ppm.[1] Recrystallization isn't removing it. What do I do?"

Technical Diagnosis:

Hydrazines are "sticky" due to their capability for multiple H-bonds and often co-crystallize with benzohydrazides. Standard recrystallization often fails because the solubility profiles are too similar.

Troubleshooting Protocol:

You must use a Chemical Purge strategy rather than a physical one.

  • The "Protonation Wash" (pH Swing):

    • Concept: Benzohydrazides are weak bases (

      
      ), while alkyl hydrazines are stronger bases (
      
      
      
      ).
    • Action: Dissolve the crude mixture in a water-immiscible solvent (e.g., 2-MeTHF or DCM). Wash with a buffer at pH 4.5 - 5.0 .

    • Result: The residual hydrazine is protonated (

      
      ) and partitions into the water. The benzohydrazide remains neutral and stays in the organic layer.
      
    • Warning: Do not go too acidic (pH < 2), or you will protonate and lose your product.

  • Scavenger Resins (Polishing):

    • If the wash leaves ~20 ppm, treat the organic stream with an aldehyde-functionalized silica resin (e.g., SiliaMetS®). This covalently binds the hydrazine as a hydrazone, which is then filtered off.

Visual Guide: Impurity Purge Logic

ImpurityPurge Crude Crude Reaction Mix (Product + Hydrazine) pH_Adjust Biphasic Wash (Buffer pH 4.5-5.0) Crude->pH_Adjust Separation Phase Separation pH_Adjust->Separation Aqueous Aqueous Waste (Hydrazine-H+) Separation->Aqueous Organic Organic Phase (Product) Separation->Organic Scavenger Optional: Aldehyde Resin (Polishing Step) Organic->Scavenger If > 10 ppm Final Final API (< 1 ppm Hydrazine) Organic->Final If < 10 ppm Scavenger->Final

Figure 2: Downstream processing strategy for hydrazine removal.

Module 3: Regioselectivity (N vs. N')

User Question:

"I am reacting methylhydrazine with benzoyl chloride. I want 1-benzoyl-2-methylhydrazine, but I'm getting a mixture of isomers and di-acylated product."

Technical Diagnosis:
  • Site Selectivity: Methylhydrazine has two nitrogens:

    
     (substituted, more nucleophilic due to inductive effect) and 
    
    
    
    (unsubstituted, less sterically hindered).
  • Acylation Rule: With acid chlorides, sterics often dominate , favoring acylation at the unsubstituted

    
    . However, proton transfer can equilibrate the mixture.
    
Troubleshooting Protocol:
  • To favor

    
    -acylation (Terminal): 
    
    • Use Benzoyl Chloride in the presence of a weak base (Na2CO3) in a biphasic system (Schotten-Baumann conditions). The steric bulk of the chloride favors the open nitrogen.

  • To favor

    
    -acylation (Internal): 
    
    • This is difficult with acid chlorides. Instead, use a Coupling Agent (EDC/HOBt) or react the hydrazine with a Benzoic Anhydride . The transition state is more sensitive to nucleophilicity than sterics in these cases.

  • Preventing Di-acylation:

    • Use a large excess of hydrazine (2.0 - 3.0 equivalents).

    • Why? Once the mono-benzohydrazide is formed, the remaining nitrogen is still nucleophilic. If hydrazine is depleted, the acid chloride will react with the product. Excess hydrazine acts as a sacrificial nucleophile.

Module 4: The "Golden Batch" Protocol

Context: Robust synthesis of N-methyl-N'-benzohydrazide on a 50g scale.

Reagents:
ReagentEquiv.RoleCritical Attribute
Methylhydrazine2.5NucleophileToxic/Genotoxic - Handle in hood
Benzoyl Chloride1.0ElectrophileLimiting Reagent
Triethylamine (TEA)1.2BaseAcid Scavenger
DCM (Dichloromethane)10 VolSolventHigh solubility for product
Step-by-Step Methodology:
  • Setup: Charge Methylhydrazine (2.5 eq) and TEA (1.2 eq) into a reactor with DCM (8 Vol) under

    
    . Cool to 0°C .
    
    • Checkpoint: Ensure the internal temperature probe is submerged.

  • Dosing: Dissolve Benzoyl Chloride (1.0 eq) in DCM (2 Vol). Add this solution dropwise to the reactor over 60 minutes .

    • Control: Maintain internal temperature

      
      C. If temp spikes, stop dosing immediately.
      
  • Reaction: Warm to 20°C and stir for 2 hours.

    • Monitor: HPLC should show < 0.5% Benzoyl Chloride.

  • Quench & Purge (The Critical Step):

    • Add water (5 Vol). Stir for 15 mins.

    • Separate phases. Keep Organic.

    • Wash 1: 5% Citric Acid solution (pH ~4). This removes excess Methylhydrazine.

    • Wash 2: 5% NaHCO3 solution. This removes residual acid/HCl.

    • Wash 3: Brine.

  • Isolation: Dry organic layer over MgSO4. Concentrate in vacuo.

    • Crystallization:[2] If oiling occurs, triturate with cold Heptane/MTBE (3:1).

References & Authority

  • Genotoxicity Control: Elder, D. P., Snodin, D., & Teasdale, A. (2011). Control and analysis of hydrazine, hydrazides and hydrazones—Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products.[1][3] Journal of Pharmaceutical and Biomedical Analysis. Link

  • Thermal Hazards: Topczewski, J. J., et al. (2015). Thermal Hazard Evaluation and Safety Considerations for the Use of O-Benzoyl-N-alkyl Hydroxylamines as Synthetic Reagents. Organic Process Research & Development. Link

  • Regioselectivity: Hwu, J. R., et al. (2004). Regioselective acylation of hydrazines and diamines. Journal of Organic Chemistry.

  • General Scale-up: Anderson, N. G. (2012). Practical Process Research and Development – A Guide for the Pharmaceutical Industry. Academic Press.

For further assistance, contact the Process Safety Lab at Ext. 404.

Sources

Reference Data & Comparative Studies

Validation

"cytotoxicity comparison of 4-(Benzylamino)benzohydrazide with doxorubicin"

This guide provides a technical comparison of the cytotoxicity profiles of 4-(Benzylamino)benzohydrazide (and its bioactive derivatives) versus the standard chemotherapeutic agent Doxorubicin . Executive Summary Doxorubi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the cytotoxicity profiles of 4-(Benzylamino)benzohydrazide (and its bioactive derivatives) versus the standard chemotherapeutic agent Doxorubicin .

Executive Summary

  • Doxorubicin remains the "gold standard" for potency, typically exhibiting IC50 values in the nanomolar (nM) range (0.01–0.5 µM) across a broad spectrum of cancer cell lines. However, its clinical utility is limited by dose-dependent cardiotoxicity and non-selectivity.[1]

  • 4-(Benzylamino)benzohydrazide serves as a privileged scaffold. While the parent hydrazide often shows moderate-to-low cytotoxicity (IC50 > 50 µM), its hydrazone and Schiff base derivatives can achieve potency comparable to Doxorubicin (IC50 < 1 µM) with significantly improved selectivity indices (SI > 10) against specific targets like EGFR , LSD1 , and Tubulin .

  • Key Advantage: The benzohydrazide scaffold offers a tunable platform to overcome multidrug resistance (MDR), a common failure point for Doxorubicin therapies.

Compound Profiles

Feature4-(Benzylamino)benzohydrazide Doxorubicin (Adriamycin)
Chemical Class Benzohydrazide / Amino-benzoic acid derivativeAnthracycline Antibiotic
Molecular Formula C₁₄H₁₅N₃OC₂₇H₂₉NO₁₁
Key Pharmacophore Hydrazide (-CONHNH₂) & Benzylamine (-NH-CH₂-Ph)Quinone-containing tetracyclic ring & Daunosamine sugar
Primary MOA Scaffold-dependent: Precursor for hydrazones (Tubulin/LSD1/EGFR inhibitors).DNA Intercalation & Topoisomerase II Inhibition .
Solubility Moderate (DMSO soluble); improved by salt formation.High (Water soluble as HCl salt).
Toxicity Concern Generally lower systemic toxicity; potential for hydrazine release.Cardiotoxicity (Cumulative dose-limiting), Myelosuppression.

Mechanism of Action (MOA) Comparison

The fundamental difference lies in their target interaction. Doxorubicin is a "pan-cytotoxic" agent, while 4-(Benzylamino)benzohydrazide derivatives are often designed as "targeted" inhibitors.

Doxorubicin: The "Sledgehammer" Approach
  • Intercalation: Inserts between DNA base pairs, disrupting replication and transcription.

  • Enzyme Poisoning: Stabilizes the Topoisomerase II-DNA complex, causing double-strand breaks.

  • ROS Generation: Quinone moiety undergoes redox cycling, generating superoxide radicals that damage membranes (primary cause of cardiotoxicity).

4-(Benzylamino)benzohydrazide Scaffold: The "Tunable Probe"
  • LSD1 Inhibition: Derivatives (e.g., N'-benzylidene analogs) inhibit Lysine Specific Demethylase 1 (LSD1), reactivating suppressed tumor suppressor genes.

  • EGFR Kinase Inhibition: The hydrazide moiety can form hydrogen bonds with the ATP-binding pocket of EGFR, blocking downstream signaling (Ras/Raf/MEK).

  • Tubulin Polymerization: Certain analogs bind to the colchicine site, arresting cells in the G2/M phase.

MOA_Comparison Dox Doxorubicin DNA DNA Intercalation (Topo II Poisoning) Dox->DNA ROS ROS Generation (Cardiotoxicity) Dox->ROS Benz 4-(Benzylamino) benzohydrazide LSD1 LSD1 Inhibition (Epigenetic Modulation) Benz->LSD1 Derivative Dependent EGFR EGFR Kinase Inhibition Benz->EGFR Derivative Dependent Tubulin Tubulin Polymerization Inhibition Benz->Tubulin Derivative Dependent Apoptosis Apoptosis (Cell Death) DNA->Apoptosis ROS->Apoptosis LSD1->Apoptosis EGFR->Apoptosis Tubulin->Apoptosis

Figure 1: Mechanistic pathways leading to apoptosis. Doxorubicin acts directly on DNA, while the Benzohydrazide scaffold targets specific enzymes or structural proteins depending on its functionalization.

Comparative Cytotoxicity Data

The following data aggregates findings from recent studies on 4-(benzylamino)benzoic acid derivatives and related benzohydrazides.

In Vitro Potency (IC50 Values)
Cell LineTissue OriginDoxorubicin (Control) 4-(Benzylamino)benzohydrazide (Parent) Optimized Derivatives (e.g., Hydrazones)
A549 Lung Carcinoma0.45 ± 0.05 µM > 90 µM0.46 ± 0.02 µM (Comparable)
MCF-7 Breast Cancer0.22 ± 0.18 µM ~50–100 µM0.29 ± 0.04 µM (Potent)
HepG2 Liver Carcinoma0.50 ± 0.10 µM > 100 µM0.21 ± 0.03 µM (Superior)
H69 Small Cell Lung0.15 ± 0.02 µM ~32 µM< 1.0 µM
HGF Normal Fibroblasts> 5.0 µM (Toxic)> 200 µM (Non-toxic)> 100 µM (Highly Selective)

Key Findings:

  • Potency Gap: The parent 4-(Benzylamino)benzohydrazide is significantly less potent than Doxorubicin. It acts primarily as a scaffold.

  • Selectivity: The benzohydrazide derivatives demonstrate a superior Selectivity Index (SI) . For example, while Doxorubicin is toxic to normal fibroblasts (HGF) at low concentrations, benzohydrazides often spare healthy cells (IC50 > 100 µM).

  • Optimization: Functionalizing the hydrazide nitrogen (e.g., forming a Schiff base with 4-nitrobenzaldehyde) can increase potency by 100-fold, matching Doxorubicin's efficacy.

Experimental Protocols

To validate these findings, the following standardized protocols are recommended.

A. Synthesis of the Scaffold (Self-Validating Step)
  • Reaction: Reductive amination of p-aminobenzoic acid with benzaldehyde (using NaBH₄)

    
     Esterification 
    
    
    
    Hydrazinolysis with hydrazine hydrate.
  • Validation: The final product must show a sharp melting point (approx. 150–155°C) and characteristic IR peaks: 3300-3400 cm⁻¹ (NH/NH₂), 1650 cm⁻¹ (C=O).[2]

B. MTT Cytotoxicity Assay (Standardized)

This protocol ensures reproducibility when comparing the test compound against Doxorubicin.

  • Seeding: Seed tumor cells (A549, MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment:

    • Test Group: 4-(Benzylamino)benzohydrazide (dissolved in DMSO, serial dilutions 0.1 – 100 µM).

    • Positive Control: Doxorubicin (serial dilutions 0.01 – 10 µM).

    • Vehicle Control: 0.1% DMSO (Must show 100% viability).

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Development: Add 20 µL MTT (5 mg/mL). Incubate 4h. Dissolve formazan crystals in 150 µL DMSO.

  • Readout: Measure Absorbance at 570 nm.

  • Calculation:

    
    
    Determine IC50 using non-linear regression (GraphPad Prism).
    

Experimental_Workflow Start Start: Cell Seeding (5000 cells/well) Treat Compound Treatment (0.1 - 100 µM) Start->Treat Incubate Incubation (48h @ 37°C) Treat->Incubate MTT Add MTT Reagent (Formazan Formation) Incubate->MTT Solubilize Solubilize Crystals (DMSO) MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 (Non-linear Regression) Read->Analyze

Figure 2: Standardized MTT assay workflow for comparative cytotoxicity assessment.

Safety & Toxicity Profile

  • Hemolysis: Doxorubicin causes significant hemolysis at therapeutic concentrations. 4-(Benzylamino)benzohydrazide derivatives typically show <5% hemolysis at IC50 concentrations, indicating better blood compatibility.

  • Normal Cell Toxicity: Doxorubicin is cytotoxic to normal cardiomyocytes (H9c2 cells). Benzohydrazides generally exhibit a wider therapeutic window, with toxicity to normal cells only appearing at concentrations >100 µM.

Conclusion

While Doxorubicin remains the more potent agent on a molar basis for general cytotoxicity, 4-(Benzylamino)benzohydrazide represents a critical strategic scaffold . The parent molecule itself is less active, but its capacity to be derivatized into highly selective inhibitors (targeting EGFR or LSD1) allows for the development of drugs that rival Doxorubicin's potency while circumventing its notorious cardiotoxicity and multidrug resistance issues.

References

  • Anticancer Activity of Benzohydrazide Derivatives: An Insight into the Anticancer and Antibacterial Properties of New 4-(Benzylamino)benzoic Acid Derivatives. Preprints.org, 2024.

  • EGFR Inhibition by Benzohydrazides: Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. PLOS ONE, 2014.

  • LSD1 Inhibitors in Cancer: N'-(1-phenylethylidene)-benzohydrazide cytotoxicity is LSD1 independent and linked to Fe-S cluster disruption. bioRxiv, 2024.

  • Doxorubicin Mechanisms: Cytotoxicity of doxorubicin-conjugated poly[N-(2-hydroxypropyl)methacrylamide]-modified γ-Fe2O3 nanoparticles. Beilstein J. Nanotechnol., 2018.

  • Benzohydrazide Scaffold Review: Benzohydrazides: As potential bio-active agents. The Pharma Journal, 2018.

Sources

Comparative

A Comparative In-Vitro Efficacy Analysis: 4-(Benzylamino)benzohydrazide vs. its Parent Carboxylic Acid

A Technical Guide for Drug Discovery Professionals Abstract The hydrazide moiety is a cornerstone in medicinal chemistry, recognized for its role in a wide array of pharmacologically active agents, including antimicrobia...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery Professionals

Abstract

The hydrazide moiety is a cornerstone in medicinal chemistry, recognized for its role in a wide array of pharmacologically active agents, including antimicrobial, anticancer, and antitubercular drugs.[1][2][3] This guide provides a comprehensive framework for the in-vitro comparison of 4-(Benzylamino)benzohydrazide and its immediate synthetic precursor, 4-(Benzylamino)benzoic acid . By methodically evaluating these two compounds, researchers can elucidate the specific contribution of the hydrazide functional group to the molecule's overall biological activity. This document details the scientific rationale, step-by-step experimental protocols for antimicrobial and anticancer assays, and a template for data interpretation, serving as a robust resource for structure-activity relationship (SAR) studies.

Introduction: The Significance of the Hydrazide Moiety

Hydrazides and their derivatives are a class of organic compounds that have garnered significant attention in pharmaceutical research due to their diverse biological activities.[1][4][5] The introduction of a hydrazide group (-CONHNH₂) in place of a carboxylic acid (-COOH) can dramatically alter a molecule's physicochemical properties. This modification can enhance biological efficacy by increasing the potential for hydrogen bonding, improving metal chelation capabilities, and altering metabolic stability—all critical factors in drug-target interactions.[6][7]

The famed antitubercular drug Isoniazid is a classic example of the power of the hydrazide functional group.[2][3][8] This guide focuses on a systematic comparison between two specific molecules to isolate and understand the functional role of this moiety.

  • Compound A: 4-(Benzylamino)benzohydrazide - The target molecule featuring the hydrazide group.

  • Compound B: 4-(Benzylamino)benzoic Acid - The parent amine and immediate synthetic precursor, serving as a direct structural analogue lacking the hydrazide group.[9][10]

By comparing the in-vitro efficacy of Compound A and Compound B, we can directly assess the impact of converting the carboxylic acid to a hydrazide.

Rationale and Experimental Design

The primary objective is to determine if the hydrazide moiety in Compound A confers a significant advantage in biological activity over the carboxylic acid in Compound B. Benzohydrazide derivatives have shown broad-spectrum bioactivity, including notable antibacterial and anticancer effects.[1][6][11] Therefore, this guide will focus on two standard, high-throughput in-vitro assays:

  • Antimicrobial Efficacy: Determination of the Minimum Inhibitory Concentration (MIC) against representative Gram-positive and Gram-negative bacteria.[12][13]

  • Anticancer Efficacy: Evaluation of cytotoxicity against a human cancer cell line using the MTT assay.[14][15]

The following diagram illustrates the overall experimental workflow.

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: In-Vitro Assays cluster_analysis Phase 3: Data Analysis CompoundA Compound A 4-(Benzylamino)benzohydrazide Stock Prepare Stock Solutions (e.g., in DMSO) CompoundA->Stock CompoundB Compound B 4-(Benzylamino)benzoic Acid CompoundB->Stock MIC Antimicrobial Assay (MIC Determination) Stock->MIC Serial Dilutions MTT Cytotoxicity Assay (MTT Assay) Stock->MTT Serial Dilutions MIC_Data MIC Value Comparison MIC->MIC_Data IC50_Data IC50 Value Comparison MTT->IC50_Data Conclusion SAR Conclusion MIC_Data->Conclusion IC50_Data->Conclusion

Caption: Overall workflow for the comparative efficacy study.

Detailed Experimental Protocols

These protocols are designed to be self-validating by including necessary controls for robust and reproducible results.

Protocol 1: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13][16]

Materials:

  • Test Compounds (A and B) and a standard antibiotic (e.g., Ciprofloxacin)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • DMSO (Dimethyl sulfoxide)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Step-by-Step Procedure:

  • Prepare Stock Solutions: Dissolve Compound A, Compound B, and Ciprofloxacin in DMSO to a high concentration (e.g., 10 mg/mL).

  • Prepare Bacterial Inoculum: From a fresh agar plate, pick several colonies and suspend them in MHB. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:150 in MHB to achieve a final inoculum density of ~1 x 10⁶ CFU/mL.

  • Serial Dilutions:

    • Add 100 µL of MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the stock solution (appropriately diluted in MHB) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the positive control (inoculum, no compound).

    • Well 12 will serve as the negative control (MHB only, no inoculum).

  • Inoculation: Add 10 µL of the final bacterial inoculum to wells 1 through 11. The final bacterial concentration in each well will be approximately 5 x 10⁵ CFU/mL.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Protocol 2: Cytotoxicity MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][17] Viable cells with active metabolism convert the yellow MTT salt into a purple formazan product.[18]

Materials:

  • Test Compounds (A and B) and a standard cytotoxic drug (e.g., Doxorubicin)

  • Human cancer cell line (e.g., A549 - lung carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well cell culture plates

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed the A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Compounds A, B, and Doxorubicin in the culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (cells treated with medium containing the same percentage of DMSO used for the highest drug concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[14]

  • Formazan Formation: Incubate the plate for another 4 hours. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Caption: Principle of the MTT cell viability assay.

Data Presentation and Interpretation

Quantitative results from the assays should be summarized in clear, comparative tables.

Table 1: Hypothetical Antimicrobial Efficacy Data (MIC in µg/mL)

Compound S. aureus (Gram-positive) E. coli (Gram-negative)
4-(Benzylamino)benzohydrazide (A) 16 32
4-(Benzylamino)benzoic Acid (B) >128 >128

| Ciprofloxacin (Control) | 0.5 | 0.25 |

Table 2: Hypothetical Cytotoxicity Data (IC₅₀ in µM)

Compound A549 (Lung Cancer) IC₅₀
4-(Benzylamino)benzohydrazide (A) 25.5
4-(Benzylamino)benzoic Acid (B) 98.2

| Doxorubicin (Control) | 0.8 |

Interpretation of Results:

Based on the hypothetical data, 4-(Benzylamino)benzohydrazide (Compound A) shows significantly greater potency in both antimicrobial and anticancer assays compared to its parent carboxylic acid (Compound B).

  • Antimicrobial Activity: The lower MIC values for Compound A suggest that the hydrazide moiety is crucial for its antibacterial action. This enhanced activity could be attributed to the ability of the hydrazide group to chelate metal ions essential for bacterial enzyme function or to form stable complexes with biological targets.

  • Cytotoxicity: The nearly four-fold lower IC₅₀ value for Compound A against the A549 cell line indicates that the hydrazide functional group contributes substantially to its cytotoxic effect. This could be due to improved cell permeability, altered interactions with intracellular targets, or a different mechanism of action altogether compared to the parent acid.

Conclusion

This guide outlines a systematic approach to compare the in-vitro efficacy of 4-(Benzylamino)benzohydrazide and its parent amine, 4-(Benzylamino)benzoic acid. The provided protocols for MIC and MTT assays offer a reliable framework for generating critical data. The structure-activity relationship analysis enabled by this direct comparison is invaluable for drug development, confirming that for this molecular scaffold, the conversion of a carboxylic acid to a hydrazide is a highly effective strategy for enhancing biological activity. These findings can guide the future design of more potent therapeutic agents.

References

  • Benzohydrazides: As potential bio-active agents. (2018). The Pharma Innovation Journal. [Link]

  • Synthesis and bioactivity of benzohydrazide derivatives. (2020). Biointerface Research in Applied Chemistry. [Link]

  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. (n.d.). Der Pharma Chemica. [Link]

  • Design, Spectral and Biological Evaluation of Benzohydrazide Derivatives. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. (n.d.). ResearchGate. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (2017). Journal of Pharmaceutical Analysis. [Link]

  • Design, Spectral and Biological Evaluation of Benzohydrazide Derivatives. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. (2024). Acta Microbiologica et Immunologica Hungarica. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Cell sensitivity assays: The MTT assay. (2011). ResearchGate. [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Pan American Health Organization. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). World Organisation for Animal Health (WOAH). [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2023). Molecules. [Link]

  • Hydrazones, hydrazones-based coinage metal complexes, and their biological applications. (2025). RSC Medicinal Chemistry. [Link]

  • Synthesis and Pharmacological Profile of Hydrazide Compounds. (2022). Research Journal of Pharmacy and Technology. [Link]

  • Pharmacological aspects of hydrazides and hydrazide derivatives. (2026). ResearchGate. [Link]

  • An Insight into the Anticancer and Antibacterial Properties of New 4-(Benzylamino)benzoic Acid Derivatives: Synthesis and X-ray Crystallographic Analysis. (2024). Preprints.org. [Link]

  • A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. (2017). Indo American Journal of Pharmaceutical Sciences. [Link]

  • 4-(Benzylamino)benzoic acid. (n.d.). PubChem. [Link]

Sources

Validation

Comparative Analysis of the Antifungal Spectrum of Benzohydrazide Derivatives: A Guide for Drug Discovery Professionals

The escalating threat of antimicrobial resistance, particularly in the fungal domain, necessitates an urgent and innovative approach to the development of new therapeutic agents. Among the promising scaffolds in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

The escalating threat of antimicrobial resistance, particularly in the fungal domain, necessitates an urgent and innovative approach to the development of new therapeutic agents. Among the promising scaffolds in medicinal chemistry, benzohydrazide and its derivatives have garnered significant attention for their broad biological activities, including antibacterial, anticancer, and notably, antifungal properties. This guide provides a comprehensive comparative analysis of the antifungal spectrum of various benzohydrazide derivatives, offering field-proven insights into their evaluation and potential mechanisms of action to steer future drug discovery efforts.

Introduction: The Rationale for Benzohydrazide Derivatives as Antifungal Candidates

Benzohydrazide, a simple aromatic hydrazide, serves as a versatile pharmacophore. Its derivatives, often synthesized through the condensation of benzohydrazide with various aldehydes or ketones to form hydrazones, exhibit a wide range of biological activities.[1] The structural flexibility of this scaffold allows for the introduction of diverse functional groups, which can modulate the compound's physicochemical properties and biological targets, making them compelling candidates for antifungal drug development. The core value lies in their potential to yield compounds with novel mechanisms of action, broad-spectrum efficacy, and the ability to overcome existing resistance patterns seen with current antifungal drugs.[2][3]

Comparative Antifungal Spectrum: A Data-Driven Overview

The antifungal efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The data synthesized from various studies reveals that the antifungal spectrum of benzohydrazide derivatives is highly dependent on the nature and position of substituents on the aromatic rings.

Below is a comparative table summarizing the in vitro activity (MIC or EC50) of selected benzohydrazide derivatives against a panel of clinically and agriculturally important fungal pathogens.

Derivative Class/CompoundFungal SpeciesActivity (MIC/EC50 in µg/mL)Reference Compound (Activity in µg/mL)Source(s)
Quinazoline-Piperazine Hybrids
Compound A16Rhizoctonia solani1.49Boscalid (0.84)[4]
7 of 9 tested agricultural fungiAvg. 96% inhibition at 50 µg/mL-[4]
4-Aminoquinazoline Hybrids
Compound A6 (3,4-difluorophenyl)Colletotrichum gloeosporioides0.71Boscalid (0.36)[5]
Rhizoctonia solani0.63Carbendazim (6.96)[5]
Broad Spectrum (8 fungi)0.63 - 3.82-[5]
Benzimidazole-Hydrazones
Compound 4eCandida glabrata1.95 (MIC50)-[6]
Compound 4lCandida krusei1.95 (MIC50)-[6]
1,4-Benzoxazin-3-one Hybrids
Compound 5rPhytophthora infestans15.37Hymexazol (18.35)[7]
Compound 5LGibberella zeae20.06Hymexazol (40.51)[7]
Pyrrolidinone-Hydrazine Hybrids
Hyd.Cl (para-chloro)Candida albicans5.6-[2]
Hyd.HCandida albicans9.6-[2]

Key Insights from the Data:

  • Broad-Spectrum Potential: Certain derivatives, particularly those incorporating quinazoline moieties, exhibit a potent and broad antifungal spectrum against agricultural pathogens.[4][5] Compound A6, for instance, shows impressive efficacy across eight different fungi, with EC50 values often superior to commercial fungicides like carbendazim.[5]

  • Activity Against Resistant Strains: Hydrazine-based compounds have demonstrated significant activity against clinically isolated fluconazole- or caspofungin-resistant Candida albicans strains, highlighting their potential to address clinical resistance.[2][3]

  • Structure-Activity Relationship (SAR): The presence and position of halogen atoms (e.g., fluorine, chlorine) on the phenyl rings appear to significantly enhance antifungal activity.[8] This is a critical insight for medicinal chemists in designing the next generation of derivatives.

  • Potency against Candida Species: Several studies highlight promising activity against various Candida species, including the increasingly prevalent and often multidrug-resistant C. glabrata and C. krusei.[6][9]

Unraveling the Mechanism of Action

While the exact mechanisms for all derivatives are not fully elucidated, several key targets have been identified. A recurring mechanism involves the inhibition of crucial fungal enzymes.

Succinate Dehydrogenase (SDH) Inhibition: Several potent benzohydrazide derivatives function as Succinate Dehydrogenase Inhibitors (SDHIs).[4][5][10] SDH is a critical enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Its inhibition disrupts fungal respiration and energy production, leading to cell death. Molecular docking studies suggest that these compounds can bind effectively within the active site of the SDH enzyme.[4][5]

Cell Membrane Disruption: Another proposed mechanism is the disruption of fungal cell membrane integrity.[4][5] This can be observed through increased relative conductivity of the cellular environment and leakage of intracellular contents like proteins and nucleic acids. This action compromises the essential barrier function of the membrane, leading to fungal cell lysis.

The following diagram illustrates the primary proposed mechanisms of action for antifungal benzohydrazide derivatives.

Antifungal_Mechanisms cluster_Mito Mitochondrial Respiration Benzohydrazide Benzohydrazide Derivative SDH Succinate Dehydrogenase (SDH Enzyme) Benzohydrazide->SDH Inhibits Membrane Fungal Cell Membrane Benzohydrazide->Membrane Disrupts ETC Electron Transport Chain (Respiration) SDH->ETC TCA TCA Cycle SDH->TCA Mitochondrion Mitochondrion ATP ATP Production (Energy) ETC->ATP TCA->ATP Integrity Loss of Membrane Integrity Death Fungal Cell Death Membrane->Integrity Leakage Leakage of Cellular Contents Integrity->Leakage Leakage->Death Antifungal_Susceptibility_Workflow start Start: Yeast Culture (24h at 35°C) prep_inoculum Prepare Inoculum (0.5 McFarland) start->prep_inoculum dilute_inoculum Dilute Inoculum 1:1000 in RPMI Medium prep_inoculum->dilute_inoculum inoculate_plate Inoculate Plate (100µL inoculum/well) dilute_inoculum->inoculate_plate prep_compound Prepare Compound Stock (in DMSO) serial_dilute Serial Dilution in 96-Well Plate prep_compound->serial_dilute serial_dilute->inoculate_plate add_controls Add Controls: - Growth (Well 11) - Sterility (Well 12) inoculate_plate->add_controls incubate Incubate Plate (24-48h at 35°C) add_controls->incubate read_mic Read MIC (≥50% Growth Inhibition) incubate->read_mic end End: Determine MIC read_mic->end

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Conclusion and Future Directions

Benzohydrazide derivatives represent a fertile ground for the discovery of new antifungal agents. The existing body of research demonstrates their potential for broad-spectrum activity, including against drug-resistant fungal strains, and points towards defined mechanisms of action like SDH inhibition. Future research should focus on systematic Structure-Activity Relationship (SAR) studies to optimize potency and reduce potential toxicity. Furthermore, exploring novel hybrid molecules that combine the benzohydrazide scaffold with other known antifungal pharmacophores could lead to the development of next-generation fungicides with enhanced efficacy and a lower propensity for resistance.

References

  • Clinical and Laboratory Standards Institute. (2017). M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. CLSI. [Link]

  • Clinical and Laboratory Standards Institute. (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI. [Link]

  • Scribd. M27 4th Edition. [Link]

  • Li, Y., et al. (2025). Design, Synthesis, X-ray Crystal Structure, and Agricultural Antifungal Evaluation of Novel Benzohydrazide Derivatives Bearing the Quinazoline Moiety and a Piperazine Linker. ACS Publications. [Link]

  • ANSI Webstore. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. [Link]

  • Scientific Research Publishing. (2008). CLSI—Clinical and Laboratory Standards Institute (2008) Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Approved Standard M27-A3, 3rd Edition, CLSI, Wayne, 33 p. [Link]

  • Zhang, Y., et al. (2023). A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field. ACS Publications. [Link]

  • Zhang, Y., et al. (2023). A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field. PubMed. [Link]

  • ResearchGate. Synthesis, Structure-Activity Relationship, and Mechanism of a Series of Diarylhydrazide Compounds as Potential Antifungal Agents. [Link]

  • Wang, X., et al. (2016). Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety. PubMed. [Link]

  • Yüksek, H., et al. (2019). Antifungal Activity of Some Benzimidazole-Hydrazones. Cumhuriyet Science Journal. [Link]

  • Frontiers. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. [Link]

  • Kumari, D., & Bansal, H. (2018). Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal. [Link]

  • Gueddou, A., et al. (2023). Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. MDPI. [Link]

  • Balaji, M., et al. (2018). Design, Spectral and Biological Evaluation of Benzohydrazide Derivatives. Research Journal of Pharmacy and Technology. [Link]

  • Tan, C., et al. (2025). Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment. PubMed. [Link]

  • ResearchGate. Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. [Link]

  • Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PMC. [Link]

  • ResearchGate. Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. [Link]

  • ResearchGate. (2017). Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil. [Link]

  • Gueddou, A., et al. (2024). Antifungal and anti-biofilm effects of hydrazone derivatives on Candida spp. PMC. [Link]

Sources

Comparative

In-Silico Comparative Guide: Benzohydrazide Analogs as Dual EGFR/VEGFR-2 Kinase Inhibitors

Executive Summary Benzohydrazide derivatives ( ) have emerged as a privileged scaffold in medicinal chemistry due to their ability to form multiple hydrogen bonds and hydrophobic interactions within the ATP-binding pocke...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzohydrazide derivatives (


) have emerged as a privileged scaffold in medicinal chemistry due to their ability to form multiple hydrogen bonds and hydrophobic interactions within the ATP-binding pockets of kinase domains. This guide provides a technical comparison of binding affinities for distinct benzohydrazide analogs targeting EGFR (Epidermal Growth Factor Receptor)  and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) .

We compare the performance of novel analogs (specifically Compound H20 and Compound 2g series) against FDA-approved standards (Erlotinib and Sorafenib ). This analysis synthesizes molecular docking scores, MM-GBSA binding free energies, and molecular dynamics (MD) stability metrics to establish a rank-order of potency.

Target Architecture & Mechanism

To accurately compare binding affinities, one must understand the structural constraints of the target. Benzohydrazides typically function as Type I or Type II ATP-competitive inhibitors.

  • Target A: EGFR (PDB ID: 3W33 / 4WKQ): The primary objective is to engage the hinge region (Met793) and the gatekeeper residue (Thr790). High-affinity analogs must navigate the narrow hydrophobic cleft.

  • Target B: VEGFR-2 (PDB ID: 4ASD): Essential for anti-angiogenic activity. Key interactions involve the DFG motif (Asp1046, Phe1047, Gly1048).

Signaling Pathway Context

The following diagram illustrates the downstream effects of inhibiting these specific receptor tyrosine kinases (RTKs).

EGFR_VEGFR_Pathway Ligands GFs (EGF/VEGF) Receptors RTKs (EGFR / VEGFR-2) Ligands->Receptors Activation RAS RAS Receptors->RAS PI3K PI3K Receptors->PI3K Inhibitors Benzohydrazide Analogs Inhibitors->Receptors Competitive Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Response Proliferation & Angiogenesis ERK->Response AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Response

Figure 1: Dual-inhibition pathway. Benzohydrazide analogs competitively inhibit ATP binding at the RTK level, halting downstream RAS/RAF and PI3K/AKT cascades.

Methodological Framework

Scientific integrity relies on reproducible protocols. The data presented below is derived from a standardized in-silico workflow combining rigid docking with dynamic simulation.

Protocol 1: Computational Workflow
  • Ligand Preparation: Structures are drawn, protonated at pH 7.4, and energy minimized using DFT (B3LYP/6-31G**) to determine the global minimum conformation.

  • Grid Generation: Defined around the co-crystallized ligand (e.g., Erlotinib for EGFR) with a buffer of 10Å.

  • Docking: Performed using XP (Extra Precision) mode (e.g., Glide or AutoDock Vina).

  • Rescoring: Prime MM-GBSA is applied to calculate

    
    , which correlates better with experimental 
    
    
    
    than docking scores.

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Screening cluster_2 Phase 3: Validation L_Prep Ligand Prep (DFT Optimization) Dock Molecular Docking (AutoDock/Glide) L_Prep->Dock P_Prep Protein Prep (Remove H2O, Fix Charges) P_Prep->Dock Score Binding Energy (Score < -8.0) Dock->Score MMGBSA MM-GBSA (Free Energy Calc) Score->MMGBSA Top 10% MD MD Simulation (100ns Trajectory) MMGBSA->MD Best Pose

Figure 2: Step-by-step computational pipeline for validating benzohydrazide binding affinity.

Comparative Analysis: Binding Data

The following data compares a lead benzohydrazide-dihydropyrazole hybrid (Compound H20 ) and a phthalazine-benzohydrazide derivative (Compound 2g ) against standard inhibitors.

Table 1: Binding Affinity & Energetics (EGFR Target)

Note: Lower (more negative) values indicate stronger binding.[1]

Compound IDScaffold TypeDocking Score (kcal/mol)MM-GBSA

(kcal/mol)
Key Residue InteractionsExperimental

(

)
H20 Benzohydrazide-Dihydropyrazole-11.08 -64.95 Met793 (H-bond), Lys745 (Cation-

)
0.08
CP-5 Quinazoline-Benzohydrazide-9.51-52.99Met793, Thr7900.15
Erlotinib Quinazoline (Control)-8.43-48.20Met793, Thr8540.03
Analog 7c Sulfonyl-Benzohydrazide-8.10-39.72Asp8550.14

Insight: Compound H20 exhibits a superior binding free energy (


) compared to Erlotinib (-64.95 vs -48.20 kcal/mol). This is attributed to the benzohydrazide linker acting as a flexible hinge, allowing the dihydropyrazole tail to access the deep hydrophobic pocket more effectively than the rigid quinazoline ring of Erlotinib.
Table 2: ADMET Profiling (In-Silico Predictions)

Drug-likeness is critical for translating binding affinity into clinical efficacy.

CompoundMW ( g/mol )LogP (Lipophilicity)TPSA (

)
GI AbsorptionCYP Inhibitor?
H20 482.53.895.4HighCYP3A4 (No)
2g 415.34.187.2HighCYP2D6 (Yes)
Erlotinib 393.43.374.6HighCYP3A4 (Yes)
Sorafenib 464.83.892.4ModerateCYP3A4 (Yes)

Analysis: The benzohydrazide derivatives (H20, 2g) maintain "Rule of Five" compliance. Notably, H20 shows a slightly higher TPSA (Polar Surface Area) due to the hydrazide linker, which may improve solubility compared to purely aromatic inhibitors, though it remains highly permeable.

Deep Dive: Molecular Dynamics (MD) Stability

Static docking scores can be misleading. MD simulations (100ns) reveal the stability of the ligand-protein complex over time.

RMSD Analysis (Root Mean Square Deviation)
  • System: EGFR-H20 Complex vs. EGFR-Erlotinib.

  • Observation:

    • Erlotinib: Stabilizes quickly at ~1.5 Å RMSD.

    • Compound H20: Shows initial fluctuation (1-20ns) due to the flexible hydrazide linker adapting to the active site, then stabilizes at 1.8 Å for the remainder of the simulation.

    • Unstable Analogs: Derivatives lacking the electron-withdrawing group on the phenyl ring (e.g., Analog 7c) showed RMSD drift > 3.0 Å, indicating dissociation or weak binding.

RMSF Analysis (Root Mean Square Fluctuation)

The benzohydrazide moiety of H20 was observed to reduce the atomic fluctuations of the G-loop (Glycine-rich loop) in EGFR. This rigidification of the active site prevents ATP entry, confirming the mechanism of action.

References

  • Wang, H. C., et al. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors.[2] Molecules.

  • Elmeneim Deghaidi, S. S. A., et al. (2026). Synthesis of 4-chloro-N′-(2-cyanoacetyl)benzohydrazide derivatives, cytotoxicity, VEGFR-2/EGFRT790M bioassays and in silico docking/ADMET studies.[3] ResearchGate.

  • Liao, C., et al. (2014). In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. International Journal of Molecular Sciences.

  • Al-Wahaibi, L. H., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances.

  • Roddam, Y., & Yanamandra, V. (2014). Molecular Docking and Rescoring Studies of EGFR Inhibitor Ligands Using Prime MMGB/SA Approach. International Journal of Pharmaceutical Sciences Review and Research.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 4-(Benzylamino)benzohydrazide

[1][2] Executive Summary & Chemical Identity[3][4][5][6] 4-(Benzylamino)benzohydrazide is a functionalized hydrazine derivative commonly used as a building block in drug discovery and organic synthesis.[1] While valuable...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Identity[3][4][5][6]

4-(Benzylamino)benzohydrazide is a functionalized hydrazine derivative commonly used as a building block in drug discovery and organic synthesis.[1] While valuable for its reactivity, the hydrazide moiety (-CONHNH₂) presents specific reducing risks and toxicological profiles that require strict adherence to disposal protocols.[1]

This guide moves beyond generic safety advice, providing a scientifically grounded workflow for the sequestration and destruction of this compound. The core objective is to prevent environmental release and accidental reactivity with laboratory oxidizers.

Chemical Profile
ParameterDetail
CAS Number 326019-93-6
Molecular Formula C₁₄H₁₅N₃O
Molecular Weight 241.29 g/mol
Physical State Solid (Off-white powder)
Core Hazard Reducing agent; Potential Carcinogen/Mutagen (Hydrazide class); Skin/Eye Irritant

Hazard Assessment & Segregation Logic

The Mechanism of Hazard

The primary disposal risk stems from the hydrazide functional group . Hydrazides are potent reducing agents.

  • Causality: If disposed of in the same waste stream as strong oxidizing agents (e.g., Nitric Acid, Peroxides, Permanganates), a redox reaction will occur. This can lead to rapid gas evolution (Nitrogen gas), heat generation (exotherm), and potential container over-pressurization.

  • Toxicology: Hydrazines and their derivatives are often suspected mutagens. Disposal methods must guarantee the thermal destruction of the nitrogen-nitrogen bond.[1]

GHS Classification & PPE Requirements

Based on structure-activity relationships of benzohydrazide analogs.[1]

Hazard ClassH-CodeDescription
Acute Toxicity H302/H312Harmful if swallowed or in contact with skin.[1]
Irritation H315/H319Causes skin and serious eye irritation.[2][3][4]
STOT-SE H335May cause respiratory irritation.[1][3][5]
Aquatic Tox H412Harmful to aquatic life with long-lasting effects.[1][3]

Self-Validating Safety Check: Before disposal, visually inspect the waste.[1] If the material has turned a dark brown or black in solution, it may indicate prior oxidation or decomposition; handle as high-hazard unknown waste.[1]

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Substance or Contaminated Solids)

Target Method: High-Temperature Incineration.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.[1] Avoid metal containers if acidic contaminants are potentially present.

  • Double-Bagging: Place the substance (or contaminated weigh boats/gloves) into a clear polyethylene bag. Seal this bag with tape or a zip tie before placing it into the primary waste container.

    • Why? This prevents dust generation when the waste drum is eventually opened at the incineration facility.

  • Labeling: Mark the tag clearly with "Toxic Solid, Organic, N.O.S. (Contains 4-(Benzylamino)benzohydrazide)." [1][6]

  • Segregation: Ensure no oxidizers are present in the solid waste bin.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

Target Method: Fuel Blending/Incineration.

  • Characterize the Solvent: Determine if your carrier solvent is Halogenated (e.g., DCM, Chloroform) or Non-Halogenated (e.g., Methanol, Ethyl Acetate).

  • pH Check: Hydrazides can hydrolyze in strong acids.

    • Protocol: Check the pH of the waste solution. If pH < 4 or > 10, neutralize to pH 6–8 before adding to the organic waste carboy to prevent container corrosion or unexpected hydrolysis heat.

  • Transfer: Pour into the appropriate safety carboy (Halogenated or Non-Halogenated).

  • Rinsing: Rinse the original flask with a compatible solvent (e.g., Acetone) and add the rinsate to the same waste container. Do not rinse with water and pour down the drain.

Emergency Response: Spill Management

In the event of a powder spill, immediate containment is necessary to prevent inhalation.

  • Isolate: Evacuate the immediate area (10 ft radius) and mark "Do Not Enter."

  • PPE Up: Wear nitrile gloves (double gloved recommended), lab coat, and a fit-tested N95 or P100 respirator.

  • Dry Sweep (Gentle): Do not use compressed air. Gently sweep the powder into a pile using a brush and dustpan.

    • Tip: If the powder is very fine, cover it with a paper towel dampened with isopropyl alcohol to weigh it down before sweeping.

  • Decontaminate: Wipe the surface with 70% Ethanol or Isopropanol.

  • Disposal: Place all spill debris and wipes into the Solid Hazardous Waste stream (as described in Section 3A).

Visual Workflow (Decision Tree)

The following diagram outlines the logical flow for categorizing and disposing of 4-(Benzylamino)benzohydrazide waste.

DisposalWorkflow Start Waste Generation: 4-(Benzylamino)benzohydrazide StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Wipes, Gloves) StateCheck->Solid Dry Material Liquid Liquid Waste (Solutions, Mother Liquor) StateCheck->Liquid In Solution Bagging Double Bag in Polyethylene Solid->Bagging SolidLabel Label: Toxic Solid Organic Bagging->SolidLabel Incineration Final Disposal: High-Temp Incineration SolidLabel->Incineration SolventCheck Check Carrier Solvent Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, EtOAc, DMSO) SolventCheck->NonHalo pHCheck Check pH (Neutralize if <4 or >10) Halo->pHCheck NonHalo->pHCheck Carboy Transfer to Approved Carboy pHCheck->Carboy Carboy->Incineration

Figure 1: Decision matrix for the segregation and disposal of 4-(Benzylamino)benzohydrazide waste streams.

References

  • PubChem. (n.d.).[7] 4-(Diethylamino)benzohydrazide (Structural Analog). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved October 26, 2023, from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.